Carbonic anhydrase inhibitor 15
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H33N5O2S2 |
|---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
1-[[4-anilino-1-(2-phenylethyl)piperidin-4-yl]methyl]-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C27H33N5O2S2/c28-36(33,34)25-13-11-23(12-14-25)30-26(35)29-21-27(31-24-9-5-2-6-10-24)16-19-32(20-17-27)18-15-22-7-3-1-4-8-22/h1-14,31H,15-21H2,(H2,28,33,34)(H2,29,30,35) |
InChI Key |
JTSHIZSHGRHMGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)NC3=CC=CC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
U-104 (SLC-0111): A Technical Guide to its Discovery, Synthesis, and Activity as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-104, also known as SLC-0111, is a potent and selective inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3][4] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis.[4][5] The hypoxic conditions often found in solid tumors lead to the overexpression of CA IX and CA XII, making them attractive targets for anticancer therapies.[5][6] U-104 has demonstrated significant antitumor effects in preclinical studies and is currently under investigation in clinical trials for the treatment of advanced solid tumors.[5][6] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of U-104.
Quantitative Data
The inhibitory activity of U-104 against various human carbonic anhydrase (hCA) isoforms is summarized in the table below. The data highlights the selectivity of U-104 for the tumor-associated isoforms CA IX and CA XII over the cytosolic isoforms CA I and CA II.
| Isoform | Inhibition Constant (Ki) |
| hCA I | 5080 nM[2] |
| hCA II | 9640 nM[2] |
| hCA IX | 45.1 nM[1][2][3][4] |
| hCA XII | 4.5 nM[1][2][3][4] |
Synthesis of U-104
U-104, chemically named 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide, is a ureido-substituted benzenesulfonamide. Several synthetic routes have been described for this class of compounds. A common and effective method involves the reaction of sulfanilamide with an appropriate isocyanate.
Experimental Protocol: Synthesis of U-104
This protocol is based on general methods for the synthesis of ureido-substituted benzenesulfonamides.
Materials:
-
Sulfanilamide
-
4-Fluorophenyl isocyanate
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Ethyl acetate
-
Petroleum ether
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
Spectroscopic instruments for characterization (NMR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sulfanilamide (1 equivalent) in anhydrous acetonitrile.
-
Addition of Isocyanate: To the stirred solution, add 4-fluorophenyl isocyanate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (e.g., 8:2 v/v).
-
Work-up:
-
After completion of the reaction, pour the mixture into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure U-104.
-
-
Characterization:
-
Determine the melting point of the purified product. The reported melting point for 4-[3-(4-Fluoro-phenyl)-ureido]-benzenesulfonamide is 233-236 °C.[7]
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
-
Biological Evaluation
The biological activity of U-104 is assessed through a series of in vitro and in vivo experiments to determine its inhibitory potency, selectivity, and antitumor effects.
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of U-104 to inhibit the enzymatic activity of different CA isoforms. A common method is the stopped-flow assay, which measures the inhibition of the CO₂ hydration reaction.
Experimental Protocol: Stopped-Flow Assay for CA Inhibition
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
U-104 (dissolved in DMSO)
-
CO₂-saturated water (substrate)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the different hCA isoforms in the buffer. Prepare a series of dilutions of U-104 in the same buffer, with a constant final concentration of DMSO.
-
Assay:
-
The assay is performed using a stopped-flow instrument that rapidly mixes the enzyme solution with the CO₂-saturated water in the presence or absence of the inhibitor.
-
The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator.
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are measured at different inhibitor concentrations.
-
The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined by plotting the enzyme activity against the logarithm of the inhibitor concentration.
-
The inhibition constants (Ki) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
In Vitro Antitumor Activity
The effect of U-104 on cancer cell viability, proliferation, and migration is evaluated using various cell-based assays.
Experimental Protocol: Cell Viability Assay (SRB Assay)
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, 4T1, AT-1)
-
U-104 (dissolved in DMSO)
-
Cell culture medium and supplements
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of U-104 (e.g., 0-250 µM) for a specified period (e.g., 72 hours).[5] Include a vehicle control (DMSO).
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with Tris base solution.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the cell number. Calculate the IC₅₀ value, which is the concentration of U-104 that inhibits cell growth by 50%.
Experimental Protocol: Cell Migration Assay (Wound Healing Assay)
Materials:
-
Cancer cell lines
-
U-104
-
6-well plates
-
Pipette tips (e.g., 200 µL)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to confluence.
-
Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of U-104 or vehicle control.
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point. The rate of wound closure is a measure of cell migration. Compare the wound closure rates in the treated groups to the control group.
In Vivo Antitumor Activity
The efficacy of U-104 in inhibiting tumor growth and metastasis is assessed in animal models.
Experimental Protocol: Tumor Growth Inhibition in a Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Balb/c)
-
Cancer cells (e.g., MDA-MB-231 LM2-4Luc+ or 4T1)
-
U-104
-
Vehicle for administration (e.g., a mixture of PEG400, Tween80, and propylene glycol in water, or DMSO in corn oil)[1]
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Tumor Cell Implantation: Implant cancer cells orthotopically into the appropriate tissue of the mice (e.g., mammary fat pad for breast cancer cells).
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer U-104 (e.g., 19-38 mg/kg, intraperitoneally or by oral gavage, daily) or vehicle to the respective groups.[1][2]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 3-4 days). Calculate the tumor volume using the formula: (length × width²)/2.
-
Endpoint: At the end of the study (e.g., after 21-28 days), euthanize the mice and excise the tumors. Weigh the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the U-104 treated group and the control group to determine the extent of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
The inhibition of carbonic anhydrase IX by U-104 disrupts pH regulation in the tumor microenvironment, leading to intracellular acidification and subsequent effects on cell signaling and survival.
Caption: Signaling pathway of U-104 action on a tumor cell.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalchem LifeScience [signalchemlifesciences.com]
- 7. rjptonline.org [rjptonline.org]
The Role of Carbonic Anhydrase IX in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that plays a pivotal role in the adaptation of tumor cells to their microenvironment.[1][2] Primarily expressed in response to hypoxia, a common feature of solid tumors, CA IX is a key regulator of pH homeostasis, contributing to an acidic extracellular milieu and maintaining a more alkaline intracellular pH.[3][4][5] This enzymatic activity, coupled with its non-catalytic functions, implicates CA IX in numerous aspects of cancer progression, including proliferation, invasion, metastasis, and resistance to therapy.[6][7][8] This technical guide provides an in-depth overview of the multifaceted role of CA IX in the tumor microenvironment, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Data Presentation
Quantitative Data Summary
The expression of Carbonic Anhydrase IX is a prominent feature in a wide array of human cancers, often correlating with tumor hypoxia, advanced disease stage, and poor prognosis.[9][10][11] The following tables summarize quantitative data on CA IX expression in various tumor types as determined by immunohistochemistry (IHC) and its concentration in the plasma or serum of cancer patients.
Table 1: Carbonic Anhydrase IX (CA IX) Expression in Human Tumors (Immunohistochemistry)
| Tumor Type | Number of Cases | Percentage of CA IX Positivity (%) | Key Findings & References |
| Renal Cell Carcinoma (Clear Cell) | 77 | 88% | Overexpression is a hallmark.[12] |
| 57 | 93% | High expression is consistently observed.[12] | |
| Non-Small Cell Lung Cancer (NSCLC) | 555 | 24.3% (overall) | Higher expression in squamous cell (37%) and large cell (37%) carcinomas compared to adenocarcinoma (13%).[9] |
| Breast Cancer | 100 | 24% | Positivity correlated with higher tumor grade and necrosis.[7] |
| 253 | Not specified | Expression levels higher in steroid receptor-negative tumors.[10] | |
| Cervical Cancer | 221 | 81.9% | Moderate to strong staining in 62% of cases.[2] |
| Hepatocellular Carcinoma (HCC) | 117 | 50.4% | Expression is an independent factor for recurrence and prognosis.[13] |
| Ovarian Cancer | 43 | 93.02% | Significantly higher expression in malignant versus benign tumors. |
| Colorectal Cancer | Not specified | High | Expression is frequently observed.[14] |
| Head and Neck Squamous Cell Carcinoma | Not specified | High | Frequently expresses CA IX.[15] |
Table 2: Soluble Carbonic Anhydrase IX (sCA IX) Concentration in Cancer Patients (ELISA)
| Cancer Type | Sample Type | Number of Patients | sCA IX Concentration (pg/mL) | Key Findings & References |
| Breast Cancer | Plasma | 100 | Median: 744 (Range: 0 - 2592) | Significantly higher than in healthy controls (Median: 349.5).[7] |
| Non-Small Cell Lung Cancer (NSCLC) | Plasma | Not specified | Significantly higher than in healthy individuals. | High levels associated with shorter overall and disease-specific survival.[9] |
| Hepatocellular Carcinoma (HCC) | Serum | 215 | Median: 370 | Higher levels in advanced cancer stages and associated with increased mortality risk.[16] |
| Cervical Cancer | Serum | Subset of 221 | Median: 104 (Range: 23 - 499) | No significant correlation with intratumoral CA IX expression.[2] |
| Renal Cell Carcinoma (Clear Cell) | Serum | 57 | Mean: 209.22 | Significantly higher than in non-CCRCC patients.[12] |
Table 3: Kinetic Parameters of Human Carbonic Anhydrase IX
| pH | kcat (s⁻¹) | Km (mM) for CO₂ | Reference |
| 5.5 - 8.0 | Maintained activity | Not specified | hCA IX-c retains enzymatic activity under acidic conditions where other isoforms are inactive.[1] |
| > 8.0 | Large decrease | Not specified | Activity decreases significantly at high pH.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of CA IX. The following sections provide step-by-step protocols for key experiments.
Immunohistochemistry (IHC) for CA IX Detection in Tumor Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
-
Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 1 hour.
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes, 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate buffer (10 mM, pH 6.0) or EDTA buffer (1 mM, pH 8.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with phosphate-buffered saline (PBS).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10-15 minutes.
-
Rinse with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
Incubate with the primary antibody against CA IX (e.g., M75 or a validated commercial antibody) at an optimized dilution overnight at 4°C in a humidified chamber.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Visualization and Counterstaining:
-
Develop the color using a chromogen solution such as 3,3'-diaminobenzidine (DAB).
-
Monitor the color development under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for CA IX Protein Expression
This protocol outlines the detection of CA IX in cell lysates or tissue homogenates.
-
Sample Preparation:
-
Cell Lysates: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Tissue Homogenates: Homogenize frozen tissue samples in lysis buffer on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CA IX at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
Carbonic Anhydrase Activity Assay
This assay measures the CO₂ hydratase activity of CA IX.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.
-
Substrate Solution: CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold water for at least 30 minutes).
-
pH Indicator: Phenol red (0.2 mM).
-
-
Assay Procedure:
-
Add 1.5 mL of assay buffer and 100 µL of phenol red indicator to a cuvette.
-
Add the sample containing CA IX (e.g., cell lysate, purified protein).
-
Place the cuvette in a spectrophotometer and monitor the absorbance at 557 nm.
-
Initiate the reaction by adding 1 mL of CO₂-saturated water.
-
Record the time it takes for the pH to drop from 8.0 to 6.5 (indicated by a color change of the phenol red).
-
The activity is calculated based on the time difference between the catalyzed and uncatalyzed (buffer only) reactions.
-
siRNA-Mediated Knockdown of CA9
This protocol provides a general framework for silencing the CA9 gene.
-
Cell Seeding:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection:
-
Prepare two tubes for each well to be transfected.
-
Tube A: Dilute the CA9-specific siRNA (and a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex to the cells in fresh serum-free medium.
-
-
Post-Transfection:
-
Incubate the cells for 4-6 hours at 37°C.
-
Replace the transfection medium with complete growth medium.
-
Continue to incubate the cells for 24-72 hours before assessing the knockdown efficiency and performing downstream experiments.
-
-
Verification of Knockdown:
-
Assess the reduction in CA9 mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Confirm the decrease in CA IX protein levels by Western blotting.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving CA IX.
Caption: HIF-1α mediated induction of CA IX under hypoxic conditions.
Caption: CA IX-mediated pH regulation in the tumor microenvironment.
Caption: CA IX involvement in EMT through the E-cadherin/β-catenin pathway.
Caption: Experimental workflow for Western Blotting of CA IX.
Conclusion
Carbonic Anhydrase IX is a multifaceted protein that plays a critical role in the pathophysiology of cancer. Its hypoxia-inducible expression and central function in pH regulation make it a key mediator of tumor progression and a compelling target for anticancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the biology of CA IX and exploit its potential as a therapeutic target. The continued investigation into the intricate signaling networks involving CA IX will undoubtedly pave the way for novel and effective cancer treatments.
References
- 1. The Structure of Carbonic Anhydrase IX Is Adapted for Low-pH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX in tumor tissue and sera of patients with primary cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. High levels of carbonic anhydrase IX in tumour tissue and plasma are biomarkers of poor prognostic in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase-9 expression levels and prognosis in human breast cancer: association with treatment outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase IX in Tumor Tissue and Plasma of Breast Cancer Patients: Reliable Biomarker of Hypoxia and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase IX is a clinically significant tissue and serum biomarker associated with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of carbonic anhydrase IX is associated with poor prognosis through regulation of the epithelial‑mesenchymal transition in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Circulating hypoxia marker carbonic anhydrase IX (CA9) in patients with hepatocellular carcinoma and patients with cirrhosis | PLOS One [journals.plos.org]
The Biochemical Landscape of U-104: An In-depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biochemical properties of U-104 (also known as SLC-0111), a potent and selective inhibitor of carbonic anhydrases (CAs), with a particular focus on its implications for cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental evaluation, and therapeutic potential of this compound.
Core Biochemical Properties and Mechanism of Action
U-104 is a ureido-substituted benzenesulfonamide that acts as a potent inhibitor of carbonic anhydrases, specifically targeting the tumor-associated isoforms CA IX and CA XII.[1][2][3] Its mechanism of action involves the binding of the sulfonamide group to the zinc ion (Zn²⁺) located within the active site of the enzyme, thereby blocking its catalytic activity. This inhibition prevents the hydration of carbon dioxide to bicarbonate and protons, a critical process for pH regulation in cancer cells, particularly under hypoxic conditions.[4][5] The resulting disruption of pH homeostasis can lead to intracellular acidification, ultimately inducing apoptosis and reducing tumor cell growth and proliferation.[4][5]
The selectivity of U-104 for CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and CA II makes it an attractive candidate for targeted cancer therapy, minimizing potential off-target effects.
Quantitative Inhibitory Activity
The inhibitory potency of U-104 against various human carbonic anhydrase (hCA) isozymes has been quantitatively determined, highlighting its selectivity for the tumor-associated isoforms.
| Isozyme | Inhibition Constant (Kᵢ) | Reference |
| hCA I | 5080 nM | [2] |
| hCA II | 9640 nM | [2] |
| hCA IX | 45.1 nM | [1][2][3] |
| hCA XII | 4.5 nM | [1][2][3] |
Signaling Pathways and Cellular Effects
The primary signaling pathway influenced by U-104 is linked to the cellular response to hypoxia. Under low oxygen conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and promotes the expression of target genes, including CA9. By inhibiting CA IX, U-104 disrupts the cancer cell's ability to adapt to the acidic microenvironment created by hypoxic metabolism. This leads to a cascade of cellular events including:
-
Reduction in Tumor Cell Growth: Inhibition of CA IX activity by U-104 has been shown to decrease the growth of various cancer cell lines.[4]
-
Induction of Apoptosis: By inducing intracellular acidification, U-104 can trigger programmed cell death.[4][5]
-
Inhibition of Cell Migration: U-104 has been observed to reduce the migratory capacity of cancer cells.
-
Anti-metastatic Effects: In preclinical models, U-104 has demonstrated the ability to inhibit the formation of metastases.
While some studies suggest that U-104 may also modulate the mTOR and KRAS signaling pathways, the precise molecular mechanisms of these interactions are still under investigation.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the biochemical and cellular effects of U-104.
Carbonic Anhydrase Activity Assay (Stopped-Flow Spectrophotometry)
This method measures the kinetics of CO₂ hydration catalyzed by carbonic anhydrase.
-
Reagents and Buffers:
-
Purified recombinant human carbonic anhydrase isozymes (e.g., CA I, II, IX, XII).
-
CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water).
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 8.0, containing a pH indicator such as phenol red).
-
U-104 stock solution (dissolved in DMSO).
-
-
Procedure:
-
Equilibrate all solutions to the desired temperature (e.g., 25°C).
-
In a stopped-flow spectrophotometer, rapidly mix the enzyme solution (with or without U-104) with the CO₂-saturated water in the buffer solution.
-
Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ produces protons and causes a pH drop.
-
Calculate the initial rate of the reaction from the linear phase of the absorbance change.
-
Determine the inhibitory constants (Kᵢ) by measuring the reaction rates at various concentrations of U-104 and fitting the data to the appropriate inhibition model.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine cytotoxicity and cell growth inhibition.
-
Cell Culture:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of U-104 (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
-
Fixation and Staining:
-
Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[1]
-
Wash the plates several times with water and air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[1]
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.[1]
-
-
Measurement:
-
Solubilize the bound dye with 10 mM Tris base solution.[1]
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis Assay (Caspase-3 Fluorometric Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis:
-
Enzymatic Reaction:
-
Measurement:
-
Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.[6]
-
The fluorescence intensity is proportional to the caspase-3 activity.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of U-104 on the collective migration of a cell population.
-
Monolayer and Wound Creation:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the wells with media to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh media containing U-104 or a vehicle control.
-
Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.
-
-
Analysis:
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure to determine the effect of U-104 on cell migration.
-
Clinical Development
U-104, under the identifier SLC-0111, has advanced to clinical trials. A notable study is a Phase 1/2 clinical trial (NCT03450018) investigating its safety and efficacy in combination with gemcitabine for patients with metastatic pancreatic ductal adenocarcinoma whose tumors express CA IX.[1][2][7] The successful completion of a Phase 1 study in patients with advanced solid tumors established a recommended Phase 2 dose and demonstrated that the drug is generally well-tolerated.[2][8]
Conclusion
U-104 is a promising, selective inhibitor of the tumor-associated carbonic anhydrases IX and XII. Its ability to disrupt pH regulation in hypoxic cancer cells provides a strong rationale for its development as an anticancer agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its biochemical properties and therapeutic potential. As U-104 continues to be evaluated in clinical trials, it holds the potential to become a valuable component of combination therapies for various solid tumors.
References
- 1. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Trials | Cancer (Oncology) [uvahealth.com]
- 7. researchgate.net [researchgate.net]
- 8. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis for SLC-0111 Inhibition of Carbonic Anhydrase IX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and molecular interactions underpinning the inhibition of Carbonic Anhydrase IX (CAIX) by the ureido-sulfonamide inhibitor, SLC-0111. CAIX is a transmembrane, tumor-associated enzyme that is highly expressed in response to hypoxia in a wide range of solid tumors.[1][2] Its role in regulating intra- and extracellular pH makes it a critical factor in tumor progression, metastasis, and resistance to therapy, establishing it as a promising therapeutic target.[2][3] SLC-0111 is a first-in-class, potent, and selective inhibitor of CAIX that has advanced to clinical trials.[4][5][6] Understanding the precise mechanism of its inhibitory action at an atomic level is crucial for the rational design of next-generation inhibitors with improved potency and selectivity.
The Role of CAIX in the Tumor Microenvironment
Under hypoxic conditions, tumor cells upregulate the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α), which in turn drives the expression of CAIX.[3] The catalytic domain of CAIX is oriented extracellularly, where it efficiently catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[3] This enzymatic activity leads to the acidification of the tumor microenvironment while maintaining a neutral or slightly alkaline intracellular pH, a condition that favors cancer cell survival, proliferation, and invasion.[2] By inhibiting CAIX, SLC-0111 disrupts this pH regulation, leading to intracellular acidification and extracellular alkalization, thereby creating a less favorable environment for tumor growth and metastasis.[7]
Quantitative Inhibitory Profile of SLC-0111
SLC-0111 exhibits high selectivity for the tumor-associated transmembrane isoforms CAIX and CAXII over the cytosolic, off-target isoforms CA I and CA II.[8][9] This selectivity is critical for minimizing potential side effects and enhancing the therapeutic window. The inhibitory constants (Kᵢ) presented below summarize the quantitative profile of SLC-0111 against these key isoforms.
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) | Role |
| hCA I | Micromolar (weak inhibitor) | Off-target (cytosolic) |
| hCA II | Micromolar (weak inhibitor) | Off-target (cytosolic) |
| hCA IX | 45 nM | Target (tumor-associated) |
| hCA XII | 4.5 nM | Target (tumor-associated) |
| Data compiled from multiple sources.[7][8][10][11] |
Structural Basis of CAIX Inhibition
While a co-crystal structure of SLC-0111 with CAIX is not yet publicly available, the structural basis of its inhibition can be reliably inferred from the high-resolution X-ray crystal structure of SLC-0111 in complex with the highly homologous isoform, human CA II (PDB ID: 3N4B), as well as kinetic and further crystallographic studies of SLC-0111 analogs.[9][12] The active sites of human CA isoforms are highly conserved, particularly the key residues involved in inhibitor binding.
The inhibition mechanism involves two primary features of the SLC-0111 molecule:
-
The Sulfonamide Zinc-Binding Group: The primary anchor for inhibition is the deprotonated sulfonamide group (-SO₂NH⁻), which coordinates directly to the catalytic Zn²⁺ ion at the bottom of the active site. This interaction displaces the zinc-bound water molecule/hydroxide ion, thereby blocking the enzyme's catalytic activity.[12]
-
The Ureido-Phenyl "Tail": The rest of the molecule, 4-(4-fluorophenylureido), extends away from the zinc ion, forming specific interactions with residues lining the active site cavity. The thioureido analog of SLC-0111, which shows a similar inhibitory profile, was observed to interact primarily with the hydrophobic side of the CA II active site.[12] Key interactions include van der Waals contacts with residues such as Phenylalanine-131 (Phe131) and Proline-202 (Pro202).[12] This orientation towards the hydrophobic half of the active site is correlated with weaker inhibition of CA II and potent, selective inhibition of the tumor-associated isoforms CAIX and XII.[12]
Key Experimental Protocols
The determination of inhibitory constants and the elucidation of the inhibitor-enzyme structure rely on established biochemical and biophysical techniques.
This assay measures the inhibitory potency (Kᵢ) of a compound by monitoring the enzyme's catalytic activity in its presence.
Principle: The hydration of CO₂ catalyzed by carbonic anhydrase produces protons, causing a change in pH. This change is monitored by a pH indicator dye using a stopped-flow spectrophotometer. The initial rate of reaction is measured at various inhibitor concentrations to determine the inhibition constant.
Detailed Methodology:
-
Reagent Preparation:
-
An aqueous buffer solution (e.g., Tris or HEPES) containing a known concentration of the pH indicator (e.g., 4-nitrophenol) and sodium sulfate is prepared.
-
A stock solution of the purified recombinant human CAIX catalytic domain is prepared in a suitable buffer.
-
A stock solution of SLC-0111 is prepared in a solvent such as DMSO and serially diluted to the desired concentrations.
-
A CO₂-saturated water solution is prepared by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Procedure:
-
The enzyme solution is mixed with varying concentrations of the inhibitor (SLC-0111) and the indicator buffer and allowed to incubate for a set period to reach equilibrium.
-
The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time (typically milliseconds to seconds) at its characteristic wavelength.
-
-
Data Analysis:
-
Initial reaction velocities (V₀) are calculated from the linear phase of the absorbance change.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting V₀ against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis constant (Kₘ).
-
This protocol provides a general workflow for determining the three-dimensional atomic structure of the CAIX-SLC-0111 complex.
Detailed Methodology:
-
Protein Production: The catalytic domain of human CAIX is expressed recombinantly, typically in E. coli, and purified to homogeneity using chromatographic techniques (e.g., affinity and size-exclusion chromatography).
-
Complex Formation & Crystallization:
-
The purified CAIX protein is concentrated to 5-10 mg/mL.
-
SLC-0111 is added in molar excess to the protein solution to ensure saturation of the active sites.
-
The CAIX-SLC-0111 complex is subjected to high-throughput crystallization screening using vapor diffusion methods (hanging or sitting drop) with hundreds of different precipitant solutions (salts, polymers, buffers).
-
-
Data Collection:
-
A single, well-diffracting crystal is harvested, cryo-protected, and flash-cooled in liquid nitrogen.
-
The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays diffract off the crystal lattice, producing a pattern of spots.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and the intensities of each spot.
-
The "phase problem" is solved using molecular replacement, with the structure of a homologous protein (e.g., CA II) as a search model.
-
This yields an initial electron density map, into which the amino acid sequence of CAIX and the chemical structure of SLC-0111 are built.
-
The resulting atomic model is iteratively refined against the experimental data to improve its fit to the electron density map and to ensure ideal stereochemistry. The final structure provides atomic-level details of the interactions between SLC-0111 and the CAIX active site.[13][14]
-
This guide synthesizes current knowledge on the structural basis for SLC-0111's inhibition of CAIX. The combination of its potent and selective inhibitory profile with a well-defined binding mode, anchored by the sulfonamide group and refined by tail interactions, makes SLC-0111 a paradigm for targeted therapy against hypoxic solid tumors.
References
- 1. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 2. Signalchem LifeScience [signalchemlifesciences.com]
- 3. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 5. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 6. Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic and X-ray crystallographic investigations on carbonic anhydrase isoforms I, II, IX and XII of a thioureido analog of SLC-0111 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
U-104 Inhibitor: A Technical Guide to its Effects on Cancer Cell pH Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the U-104 inhibitor (also known as SLC-0111), focusing on its mechanism of action and its profound effects on the pH regulation of cancer cells. Dysregulated pH dynamics are a hallmark of cancer, contributing to proliferation, invasion, and therapeutic resistance. U-104 presents a targeted approach to disrupt these aberrant pH-regulatory mechanisms. This document outlines the core signaling pathways affected by U-104, summarizes key quantitative data, and provides detailed experimental protocols for researchers investigating this and similar compounds.
Core Mechanism: Inhibition of Carbonic Anhydrases IX and XII
Cancer cells, particularly those in hypoxic (low oxygen) regions of a tumor, upregulate specific enzymes to manage the acidic byproducts of their altered metabolism (the Warburg effect). A key player in this process is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is highly expressed in many cancers and is largely absent in normal tissues.
U-104 is a potent and selective inhibitor of tumor-associated carbonic anhydrases, primarily CA IX and CA XII.[1][2] Under hypoxic conditions, the transcription factor HIF-1α drives the expression of CA IX. CA IX then catalyzes the rapid conversion of carbon dioxide (CO₂) and water (H₂O) into protons (H⁺) and bicarbonate ions (HCO₃⁻). The protons are extruded into the extracellular space, contributing to the acidic tumor microenvironment which promotes invasion and immune evasion.[3][4][5][6] The bicarbonate is used by the cancer cell to buffer its intracellular pH (pHi), maintaining a slightly alkaline state that is optimal for proliferation and survival.[7][8]
By inhibiting CA IX, U-104 disrupts this entire process. It prevents the efficient production of protons and bicarbonate, leading to a decrease in extracellular acidification and, critically, a drop in the cancer cell's intracellular pH—a process known as intracellular acidification.[3][4] This disruption of pH homeostasis can trigger downstream events, including the reduction of cell growth and the induction of apoptosis (programmed cell death).[3][4][5]
Quantitative Data: U-104's Impact on Intracellular pH
Empirical data demonstrates the direct effect of U-104 on the intracellular pH (pHi) of cancer cells. Studies on prostate cancer cells (AT-1) have shown that treatment with U-104 leads to a statistically significant decrease in pHi. This effect is even more pronounced under hypoxic conditions, where cancer cells are most dependent on CA IX for pH regulation.
The table below summarizes the quantitative changes in pHi observed in AT-1 prostate cancer cells after a 3-hour incubation with 50 µM U-104 in an acidic medium (pHe 6.6).[4]
| Condition | Treatment (3 hours) | Mean Intracellular pH (pHi) | Change from Control (ΔpHi) |
| Normoxia (20% O₂) | Control (DMSO) | ~7.15 | - |
| 50 µM U-104 | ~7.06 | -0.09 [4] | |
| Hypoxia (0.2% O₂) | Control (DMSO) | ~7.20 | - |
| 50 µM U-104 | ~6.99 | -0.21 [4] |
Data derived from Riemann et al. (2018). The study highlights that blocking CA IX activity with U-104 is sufficient to impair pHi regulation, leading to significant intracellular acidification, particularly when CA IX expression is high due to hypoxia.[4]
Experimental Protocols and Workflows
To assist researchers in studying the effects of pH-regulating inhibitors like U-104, this section provides detailed methodologies for key in vitro experiments.
This protocol describes how to measure pHi using a pH-sensitive fluorescent dye, such as BCECF-AM. The dye is loaded into cells, and its fluorescence emission ratio is used to calculate pHi against a calibrated standard curve.
Protocol Details:
-
Cell Preparation: Seed cells onto 25mm glass coverslips in a 6-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a loading buffer (e.g., HEPES-buffered saline) containing 2-5 µM of the acetoxymethyl (AM) ester form of a pH-sensitive dye (e.g., BCECF-AM) for 20-30 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent dye in the cytosol. Allow 15-20 minutes for this process.
-
Measurement: Place the coverslip in a perfusion chamber on a fluorescence microscope stage. Excite the dye at two wavelengths (e.g., ~490 nm, pH-sensitive, and ~440 nm, pH-insensitive isosbestic point for BCECF). Record the emission intensity (at ~535 nm) for both excitation wavelengths.
-
Calibration: At the end of each experiment, generate a calibration curve. Expose the cells to a series of high-K⁺ calibration buffers of known pH values (e.g., ranging from pH 6.0 to 8.0), each containing an ionophore like nigericin (a K⁺/H⁺ exchanger). This equilibrates the intracellular pH with the extracellular buffer pH.
-
Calculation: Plot the ratio of the fluorescence intensities (490nm/440nm) against the known pH values from the calibration buffers. Use this standard curve to convert the fluorescence ratios from the experimental cells into pHi values.[9][10][11]
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of tumour pH on cancer progression: strategies for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Interplay of Dysregulated pH and Electrolyte Imbalance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer: fundamentals behind pH targeting and the double-edged approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Carbonic Anhydrase IX: A Pivotal Therapeutic Target in Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Carbonic anhydrase IX (CA IX) has emerged as a compelling molecular target for anticancer therapy due to its highly tumor-specific expression and its crucial role in promoting tumor survival and progression.[1][2] This transmembrane enzyme is a key regulator of pH in the tumor microenvironment, a function that is intrinsically linked to the hypoxic conditions prevalent in solid tumors.[1][3] The overexpression of CA IX is strongly associated with poor prognosis in a multitude of cancers, making it an attractive target for the development of novel therapeutics.[3] This technical guide provides a comprehensive overview of CA IX as a therapeutic target, detailing its biological rationale, therapeutic strategies, and the experimental methodologies used to evaluate targeted agents.
Introduction: The Biology of Carbonic Anhydrase IX in Cancer
Carbonic anhydrase IX is a member of the α-carbonic anhydrase family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][4] Its expression is tightly regulated by the hypoxia-inducible factor-1 (HIF-1), a key transcription factor activated in response to low oxygen levels, a hallmark of the microenvironment of solid tumors.[5][6] In clear cell renal cell carcinoma (ccRCC), CA IX expression is often constitutive due to mutations in the von Hippel-Lindau (VHL) tumor suppressor gene, which leads to the stabilization of HIF-1α even under normoxic conditions.[7]
The primary function of CA IX in cancer is to maintain a relatively alkaline intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe).[8][4] This is achieved through its extracellular catalytic domain, which hydrates CO2 produced by tumor cell metabolism, generating protons and bicarbonate ions. The protons contribute to the acidic tumor microenvironment, which promotes invasion, metastasis, and immune evasion.[1][9] The bicarbonate ions are transported into the cell, buffering the intracellular environment and allowing cancer cells to thrive under conditions that would otherwise be cytotoxic.[9]
Signaling Pathway: The HIF-1 Axis and CA IX Expression
The induction of CA IX is a direct consequence of the cellular response to hypoxia, primarily mediated by the HIF-1 signaling pathway.
CA IX as a Therapeutic Target: Validation and Rationale
The validation of CA IX as a therapeutic target is supported by several key observations:
-
Tumor-Specific Expression: CA IX is highly overexpressed in a wide range of solid tumors, with very limited expression in normal tissues.[10][11] This provides a therapeutic window for targeted therapies with potentially minimal off-tumor toxicities.
-
Prognostic Significance: High CA IX expression is a strong independent predictor of poor overall survival, disease progression, and metastasis in numerous cancer types.[3]
-
Functional Importance: CA IX plays a critical role in tumor cell survival, proliferation, and invasion, making its inhibition a promising anti-cancer strategy.[1][4]
Quantitative Data: CA IX Expression in Solid Tumors
The following table summarizes the expression levels of CA IX in various solid tumors as determined by immunohistochemistry (IHC).
| Tumor Type | Percentage of CA IX-Positive Cases (%) | Reference |
| Clear Cell Renal Cell Carcinoma | 88-100 | [12][13] |
| Cervical Cancer | 81.9 | [9] |
| Breast Cancer | 24 | [14] |
| Esophageal Adenocarcinoma | 90 | [15] |
| Intrahepatic Cholangiocarcinoma | 90 | [12] |
| Hepatocellular Carcinoma | 15 | [12] |
| Non-Small Cell Lung Cancer | Expression relates to poor outcome |
Therapeutic Strategies Targeting CA IX
Several therapeutic modalities are being developed to target CA IX, each with a distinct mechanism of action.
Small Molecule Inhibitors
Small molecule inhibitors that target the catalytic activity of CA IX represent a major therapeutic strategy. These inhibitors, typically sulfonamide derivatives, bind to the zinc ion in the active site of the enzyme, blocking its ability to hydrate carbon dioxide.[16] This leads to an increase in intracellular acidity and a decrease in extracellular acidity, ultimately inducing apoptosis and inhibiting tumor growth and metastasis.[16][17]
The following table presents the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for selected CA IX inhibitors.
| Inhibitor | Target | Ki (nM) | IC50 (µM) | Reference |
| SLC-0111 | CA IX | 45 | - | |
| Acetazolamide (AAZ) | CA IX | 25 | - | [18] |
| Compound 1 | CA IX | 7.1 | - | [19] |
| Compound E | HeLa cells | - | 20.1 | [20] |
| Pyr | CA IX | - | 0.399 (µg/mL) | [19] |
Monoclonal Antibodies (mAbs)
Monoclonal antibodies targeting the extracellular domain of CA IX can exert anti-tumor effects through various mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct inhibition of CA IX function. Girentuximab (cG250) is a well-studied anti-CA IX mAb that has been evaluated in clinical trials for ccRCC.[21]
Antibody-Drug Conjugates (ADCs)
ADCs combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. An anti-CA IX antibody serves as a delivery vehicle to transport a highly potent payload specifically to CA IX-expressing tumor cells. Upon binding to CA IX, the ADC is internalized, and the cytotoxic agent is released, leading to tumor cell death.[1][10] BAY 79-4620 is an ADC composed of a human anti-CA IX antibody conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[10][22]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Histopathological determinants of tumor resistance: a special look to the immunohistochemical expression of carbonic anhydrase IX in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-carbonic anhydrase 9 (CA-IX)-vc-MMAE ADC - Creative Biolabs [creativebiolabs.net]
- 9. Carbonic anhydrase IX in tumor tissue and sera of patients with primary cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic mechanism and efficacy of the antibody-drug conjugate BAY 79-4620 targeting human carbonic anhydrase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Immunohistochemical reevaluation of carbonic anhydrase IX (CA IX) expression in tumors and normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imaging of CAIX-expressing xenografts in vivo using 99mTc-HEHEHE-ZCAIX:1 Affibody molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonic Anhydrase IX in Tumor Tissue and Plasma of Breast Cancer Patients: Reliable Biomarker of Hypoxia and Prognosis [mdpi.com]
- 15. High expression of carbonic anhydrase IX is significantly associated with glandular lesions in gastroesophageal junction and with tumorigenesis markers BMI1, MCM4 and MCM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. [PDF] Therapeutic Mechanism and Efficacy of the Antibody–Drug Conjugate BAY 79-4620 Targeting Human Carbonic Anhydrase 9 | Semantic Scholar [semanticscholar.org]
Unraveling the Off-Target Landscape of SLC-0111: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the off-target effects of SLC-0111, a selective inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII). Understanding the complete target profile of a drug candidate is paramount for predicting its efficacy and potential side effects. This document provides a comprehensive overview of the known and predicted off-target interactions of SLC-0111, detailed experimental methodologies for their investigation, and visual representations of key pathways and workflows.
Quantitative Analysis of SLC-0111 Target Engagement
SLC-0111 was designed for selective inhibition of the tumor-associated carbonic anhydrases CAIX and CAXII. However, like many small molecule inhibitors, it exhibits some degree of off-target activity. The following tables summarize the available quantitative data on the binding affinity of SLC-0111 and its analogs to their intended targets and known off-target isoforms.
Table 1: Inhibitory Activity (Ki) of SLC-0111 and Analogs Against Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Index (SI) vs. hCA I for hCA IX | Selectivity Index (SI) vs. hCA I for hCA XII |
| SLC-0111 | >10000 | 1085 | 45.0[1] | 4.5[1] | >222 | >2222 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 10 | 43.8 |
| Compound 9g (SLC-0111 analog) | 4102.5 | 114.3 | 20.5 | 6.0 | 200.1 | 683.7 |
Data compiled from multiple sources.[1][2] Selectivity Index (SI) = Ki (off-target) / Ki (on-target).
Table 2: Inhibitory Activity (IC50) of SLC-0111 and a Novel Analog (Pyr) Against Carbonic Anhydrase Isoforms
| Compound | CA I (IC50, µg/mL) | CA II (IC50, µg/mL) | CA IX (IC50, µg/mL) | CA XII (IC50, µg/mL) |
| SLC-0111 | - | - | 0.048 | 0.096 |
| Pyr (SLC-0111 analog) | 20.29 | 0.569 | 0.399 | 2.97 |
| Acetazolamide (AAZ) | - | 0.153 | 0.105 | 0.029 |
Data from a study on a novel 4-pyridyl analog of SLC-0111.[3]
Table 3: In Silico Predicted Off-Targets for SLC-0111
| Predicted Target | UniProt ID | Target Class | Probability |
| Carbonic anhydrase 2 | P00918 | Enzyme | 1.00 |
| Carbonic anhydrase 9 | Q16790 | Enzyme | 0.72 |
| Carbonic anhydrase 12 | O43570 | Enzyme | 0.72 |
| Histone deacetylase 3 | O15379 | Enzyme | 0.10 |
| Thymidylate synthase | P04818 | Enzyme | 0.10 |
| I-kappa-B kinase alpha (CHUK) | O15111 | Kinase | 0.10 |
| Cyclin-dependent kinase 2 | P24941 | Kinase | 0.10 |
| Mineralocorticoid receptor | P08235 | Nuclear receptor | 0.10 |
| Cyclin-dependent kinase 1 | P06493 | Other cytosolic protein | 0.10 |
| Prostaglandin G/H synthase 1 | P23219 | Oxidoreductase | 0.10 |
| High affinity nerve growth factor receptor (NTRK1) | P04629 | Kinase | 0.10 |
| Serine/threonine-protein kinase mTOR | P42345 | Kinase | 0.10 |
| Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit beta | P42338 | Enzyme | 0.10 |
| Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma | P48736 | Enzyme | 0.10 |
This table presents potential off-targets identified through in silico prediction tools (SwissTargetPrediction and SUPERpred).[4][5] The probability scores indicate the likelihood of interaction, but require experimental validation.
Experimental Protocols for Off-Target Identification
A multi-pronged experimental approach is necessary to comprehensively characterize the off-target effects of SLC-0111. Below are detailed methodologies for key assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess direct target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Culture cells to near confluency. Treat cells with the desired concentration of SLC-0111 or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis and Fractionation: For intact cells, lyse them using freeze-thaw cycles or appropriate lysis buffers. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Analysis: Collect the supernatant and determine the protein concentration. Analyze the levels of specific proteins in the soluble fraction by Western blotting or perform a proteome-wide analysis using mass spectrometry (Thermal Proteome Profiling). An increase in the amount of a protein in the soluble fraction at higher temperatures in the drug-treated sample compared to the control indicates target engagement.
Transcriptomic Analysis (RNA-Sequencing)
Transcriptomic analysis provides a global view of how SLC-0111 alters gene expression, revealing potential off-target effects on various signaling pathways.[4][5]
Experimental Workflow:
Protocol:
-
Cell Treatment and RNA Extraction: Treat cultured cells with SLC-0111 or a vehicle control under both normoxic and hypoxic conditions.[4] Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.
-
RNA Quality Control: Assess the integrity and purity of the extracted RNA using a Bioanalyzer or similar instrument to ensure high-quality data.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to a reference genome. Quantify gene expression levels and identify differentially expressed genes between SLC-0111-treated and control samples. Use bioinformatics tools (e.g., GSEA, DAVID) to perform pathway enrichment analysis to identify signaling pathways significantly affected by SLC-0111.
In Silico Target Prediction
Computational methods can predict potential off-targets based on the chemical structure of SLC-0111 and its similarity to ligands of known proteins.
Methodology:
Utilize online tools such as SwissTargetPrediction and SUPERpred.[4][6] These platforms compare the 2D or 3D structure of the input molecule (SLC-0111) to a database of known ligands for a wide range of protein targets. The output is a ranked list of potential targets with associated probabilities of interaction. These predictions should always be followed up with experimental validation.
Phenotypic Assays to Assess Functional Off-Target Effects
Phenotypic assays can reveal the functional consequences of off-target interactions.
-
Cell Viability and Apoptosis Assays (e.g., Annexin V/PI Staining): These assays measure the effect of SLC-0111 on cell survival and programmed cell death.[4][7][8][9] A detailed protocol involves treating cells with SLC-0111, staining with Annexin V (to detect early apoptotic cells) and Propidium Iodide (to detect late apoptotic/necrotic cells), and analyzing by flow cytometry.
-
Cell Migration and Invasion Assays (e.g., Wound Healing/Scratch Assay): These assays assess the impact of SLC-0111 on cell motility.[10][11][12] A scratch is made in a confluent cell monolayer, and the rate of wound closure is monitored over time in the presence or absence of the drug.
-
Clonogenic Assay: This assay evaluates the long-term proliferative capacity of cells after treatment with SLC-0111.[1][5][13][14][15] Single cells are plated and allowed to form colonies over several days, and the number and size of colonies are quantified.
Signaling Pathways Potentially Affected by Off-Target Interactions
While the primary mechanism of action of SLC-0111 is through the inhibition of CAIX/XII and subsequent modulation of the tumor microenvironment, off-target effects could influence other signaling pathways.
On-Target and Downstream Signaling of SLC-0111
The intended effect of SLC-0111 is to inhibit the enzymatic activity of CAIX and CAXII, which are upregulated in hypoxic tumors. This leads to an increase in intracellular pH and a decrease in extracellular pH, counteracting the acidic tumor microenvironment that promotes tumor progression and therapy resistance.
Potential Off-Target Signaling Pathways
Based on in silico predictions, SLC-0111 may interact with components of several key signaling pathways. It is important to note that these are predicted interactions and require experimental confirmation.
mTOR Pathway: Studies have shown that SLC-0111 can inhibit the mTOR pathway, which is crucial for cell growth and proliferation.[1][16] This effect was observed in the context of reversing vemurafenib resistance in melanoma cells. However, it is not yet definitively established whether this is a direct off-target interaction or a downstream consequence of on-target CAIX/XII inhibition.
Histone Deacetylases (HDACs): The in silico prediction of HDAC3 as a potential target is intriguing, as there is a known structural similarity in the active sites of HDACs and carbonic anhydrases.[17] Furthermore, combining SLC-0111 with the HDAC inhibitor SAHA has shown synergistic anti-cancer effects.[18] This suggests a potential area for further investigation into a direct off-target effect of SLC-0111 on HDACs.
Clinical Manifestations of Off-Target Effects
Phase I clinical trials of SLC-0111 in patients with advanced solid tumors have provided insights into its safety profile and potential off-target effects in humans.[8][9][15][19][20] The most commonly reported drug-related adverse events were generally mild to moderate and included fatigue, nausea, and anorexia.[8] Higher doses (2000 mg) were associated with a greater incidence of grade 3 or higher adverse events, including vomiting.[8][13] These clinical observations are crucial for understanding the overall impact of SLC-0111 and guiding future clinical development.
Conclusion
SLC-0111 is a promising anti-cancer agent with high selectivity for its primary targets, CAIX and CAXII. However, a thorough understanding of its off-target interactions is essential for a complete picture of its pharmacological profile. This guide has summarized the current knowledge of SLC-0111's off-target effects, provided detailed experimental protocols for their investigation, and visualized the complex interplay of on-target and potential off-target signaling pathways. Continued research using the methodologies outlined here will be critical to further elucidate the full spectrum of SLC-0111's activity and to optimize its therapeutic potential.
References
- 1. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 2. In-vitro and in-silico investigations of SLC-0111 hydrazinyl analogs as human carbonic anhydrase I, II, IX, and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. bosterbio.com [bosterbio.com]
- 10. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Cell wound healing migration assay [bio-protocol.org]
- 13. Clonogenic Assay [bio-protocol.org]
- 14. Clonogenic Assay [en.bio-protocol.org]
- 15. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 16. kumc.edu [kumc.edu]
- 17. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A potentiated cooperation of carbonic anhydrase IX and histone deacetylase inhibitors against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SLC-0111 in In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of SLC-0111 in in vitro cancer cell line studies. SLC-0111 is a potent and selective inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII), enzymes frequently overexpressed in solid tumors in response to hypoxia.[1] By targeting CAIX/XII, SLC-0111 disrupts pH regulation within the tumor microenvironment, leading to anti-cancer effects and sensitization to conventional therapies.[1][2] This document outlines the mechanism of action, key applications, experimental methodologies, and expected outcomes when using SLC-0111 to investigate cancer cell biology.
Mechanism of Action of SLC-0111
Solid tumors often exhibit hypoxic (low oxygen) and acidic microenvironments, which contribute to aggressive phenotypes and resistance to therapy.[1][3] Cancer cells adapt to these conditions by upregulating CAIX, a cell surface enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons.[1][4] This activity helps maintain a stable intracellular pH (pHi) favorable for survival and proliferation while acidifying the extracellular space, which promotes invasion, metastasis, and chemoresistance.[1][3]
SLC-0111 is a ureido-substituted benzenesulfonamide that selectively inhibits the enzymatic activity of CAIX and CAXII.[2][5] Inhibition of CAIX by SLC-0111 leads to intracellular acidification and a reduction in extracellular acidity. This disruption of pH homeostasis can trigger catastrophic cellular events, including the induction of apoptosis (programmed cell death), inhibition of proliferation, and a reduction in the metastatic potential of cancer cells.[3][4] Furthermore, by normalizing the tumor microenvironment, SLC-0111 can render cancer cells more susceptible to standard chemotherapeutic agents.[6][7]
Applications for In Vitro Studies
SLC-0111 can be utilized in a variety of in vitro assays to study its effects on cancer cell lines, both as a monotherapy and in combination with other anti-cancer agents.
-
Induction of Apoptosis: To determine the ability of SLC-0111 to induce programmed cell death, particularly under hypoxic or acidic conditions.[6][8]
-
Inhibition of Cell Proliferation and Viability: To quantify the cytostatic and cytotoxic effects of SLC-0111 on cancer cell growth.[9][10]
-
Chemosensitization: To evaluate if SLC-0111 can enhance the efficacy of conventional chemotherapeutic drugs and overcome drug resistance.[6][7][9]
-
Inhibition of Cell Migration and Invasion: To assess the impact of SLC-0111 on the metastatic potential of cancer cells.[7][11][12]
-
Analysis of Signaling Pathways: To investigate the molecular mechanisms downstream of CAIX inhibition, such as the modulation of AKT, ERK, and STAT3 pathways.[7]
Experimental Protocols
The following are detailed protocols for key in vitro experiments using SLC-0111. It is recommended to optimize concentrations and incubation times for each specific cell line. A common concentration used in published studies is 100 µM.[2][6][8]
General Cell Culture and Treatment Workflow
This workflow outlines the general steps for treating cancer cell lines with SLC-0111 for subsequent analysis.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
SLC-0111 (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
Culture plates/flasks
-
Incubator (standard and hypoxic chambers)
Procedure:
-
Cell Seeding: Plate cells at a predetermined density in the appropriate culture vessel (e.g., 96-well plate for viability, 6-well plate for protein analysis).
-
Adherence: Allow cells to attach by incubating overnight under standard conditions (37°C, 5% CO₂).
-
Pre-conditioning (Optional): For hypoxia studies, transfer plates to a hypoxic chamber (e.g., 1% O₂) for a specified duration before treatment.
-
Treatment: Prepare serial dilutions of SLC-0111 and any combination drugs in culture medium. Remove the old medium from cells and add the drug-containing medium. Include a vehicle-only control group.
-
Incubation: Return the cells to the incubator (normoxic or hypoxic) for the desired experimental time (e.g., 24, 48, 72 hours).
-
Analysis: Following incubation, harvest cells and proceed with the specific downstream assay.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Treated cells in a 6-well plate
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[6]
Protocol: Cell Viability Assay (Trypan Blue Exclusion)
A direct method to count viable and non-viable cells.
Materials:
-
Treated cells
-
Trypan Blue stain (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Harvesting: Collect and pellet the cells as described in the apoptosis protocol.
-
Resuspension: Resuspend the cell pellet in a known volume of PBS or culture medium.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL cells + 10 µL Trypan Blue).
-
Incubation: Allow the mixture to sit for 1-2 minutes.
-
Counting: Load the mixture into a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells.
-
Calculation: Calculate the percentage of cell death for each treatment condition.[6][9]
Protocol: Cell Proliferation Assay (Colony Formation)
This long-term assay assesses the ability of single cells to proliferate and form colonies.
Materials:
-
Treated cells
-
6-well plates
-
Crystal Violet staining solution (0.5% in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with SLC-0111 and/or other drugs.
-
Incubation: Incubate the cells for an extended period (e.g., 10-14 days), replacing the medium with fresh drug-containing medium every 2-3 days.
-
Fixation: When colonies are visible, wash the wells with PBS and fix the colonies with methanol for 15 minutes.
-
Staining: Discard the methanol and stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Washing & Drying: Gently wash the plates with water and allow them to air dry.
-
Quantification: Count the number of colonies in each well. The colony diameter can also be measured as an indicator of proliferation rate.[6][9]
Data Presentation: Summary of In Vitro Efficacy
The following tables summarize quantitative data from published studies on SLC-0111.
Table 1: Efficacy of SLC-0111 in Combination Therapy on Cancer Cell Lines
| Cell Line | Cancer Type | Treatment (Duration) | Effect | Reference |
|---|---|---|---|---|
| MCF7 | Breast Cancer | 90 nM Doxorubicin + 100 µM SLC-0111 (48h) | Significant increase in late apoptosis and cell death compared to Doxorubicin alone. | [6][9] |
| HCT116 | Colorectal Cancer | 100 µM 5-Fluorouracil + 100 µM SLC-0111 (24h) | Significantly affects cancer cell proliferation (reduced colony diameter) without a major increase in cytotoxicity. | [6][9] |
| FaDu, SCC-011 | Head and Neck Squamous Carcinoma | 1 µM Cisplatin + 100 µM SLC-0111 (72h, hypoxia) | Increased cell death and reduced cell survival (colony formation) compared to single agents. | [2] |
| A375-M6 | Melanoma | Etoposide + cmMSC from SLC-0111 treated MSCs | Reverses MSC-induced resistance to Etoposide-induced apoptosis. |[8] |
Table 2: Monotherapy Effects of SLC-0111 on Cancer Cell Lines
| Cell Line | Cancer Type | Treatment (Duration) | Effect | Reference |
|---|---|---|---|---|
| HUH6, HB-295, HB-303 | Hepatoblastoma | 100 µM SLC-0111 (20h) | Significantly reduced cell migration rate under both normoxic and hypoxic conditions. | [12] |
| A375-M6, MCF7, HCT116 | Melanoma, Breast, Colorectal | SLC-0111 | Selectively induces apoptosis in cells exposed to extracellular acidosis, with no cytotoxic effect at standard pH. | [6][8] |
| AGS, ACC-201 | Gastric Cancer | SLC-0111 | Reduced proliferation by almost 50% in wild-type cells. |[10] |
Signaling Pathway Analysis
SLC-0111, in combination with chemotherapy, has been shown to interfere with key pro-survival and metastatic signaling pathways that are often activated under hypoxic conditions.
Studies in head and neck squamous carcinoma cells have demonstrated that the combination of SLC-0111 and cisplatin under hypoxic conditions hampers the activation of the AKT, ERK, and STAT3 pathways.[7] This inhibition correlates with reduced proliferation, migration, and invasion, as well as interference with the Epithelial-to-Mesenchymal Transition (EMT) program.[7] Analysis of these pathways, typically by Western blotting for the phosphorylated (active) forms of these proteins, is a key method to elucidate the molecular effects of SLC-0111 treatment.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. flore.unifi.it [flore.unifi.it]
- 11. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
Application Notes and Protocols: U-104 in Combination with Chemotherapy
A Note on Ambiguity: The designation "U-104" can refer to several distinct therapeutic agents in cancer research. This document provides detailed application notes and protocols for three such agents that have been investigated in combination with chemotherapy:
-
U-104 (SLC-0111): A selective inhibitor of carbonic anhydrase IX and XII.
-
PR-104: A hypoxia-activated DNA cross-linking agent.
-
AK-104 (Cadonilimab): A bispecific antibody targeting PD-1 and CTLA-4.
Please select the section relevant to your specific compound of interest.
Section 1: U-104 (SLC-0111) in Combination with Chemotherapy
1.1. Introduction
U-104, also known as SLC-0111, is a potent ureidosulfonamide-based inhibitor of carbonic anhydrase IX (CA IX) and XII (CA XII)[1]. These enzymes are highly expressed in hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, which is associated with tumor progression, metastasis, and resistance to therapy[2][3]. By inhibiting CA IX/XII, U-104 disrupts pH regulation, leading to intracellular acidification, reduced cell growth, and apoptosis in cancer cells[2][3]. The rationale for combining U-104 with chemotherapy is to potentially enhance the efficacy of cytotoxic agents by modulating the tumor microenvironment.
1.2. Mechanism of Action: Signaling Pathway
U-104 targets carbonic anhydrases IX and XII, which are key regulators of intra- and extracellular pH in tumor cells, particularly under hypoxic conditions. Inhibition of these enzymes leads to a decrease in extracellular pH and an increase in intracellular pH, which can induce apoptosis and inhibit cell growth.
Caption: Mechanism of action of U-104 (SLC-0111).
1.3. Preclinical Data in Combination with Chemotherapy
Studies in prostate cancer models have investigated the combination of U-104 with conventional chemotherapeutic agents. The results, however, did not demonstrate a synergistic or sensitizing effect.
Table 1: Quantitative Data for U-104 in Combination with Chemotherapy
| Cell Line | Combination Agent | U-104 Concentration | Chemotherapy Concentration | Outcome | Reference |
| AT-1 (Prostate Cancer) | Daunorubicin | 50 µM | 10 µM | No intensification of apoptotic cell death. U-104 attenuated apoptosis induction by daunorubicin and instead induced necrosis. | [2] |
| AT-1 (Prostate Cancer) | Cisplatin | 50 µM | 150 µM | No intensification of apoptotic cell death. U-104 attenuated apoptosis induction by cisplatin and instead induced necrosis. | [2] |
1.4. Experimental Protocols
1.4.1. Cell Viability and Apoptosis Assay
This protocol is based on the methodology used to assess the effect of U-104 in combination with chemotherapy on prostate cancer cells[2].
Experimental Workflow:
Caption: Workflow for cell viability and apoptosis assays.
Methodology:
-
Cell Culture: Culture AT-1 prostate cancer cells in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates. After adherence, treat the cells with U-104 (50 µM) alone, chemotherapy (10 µM daunorubicin or 150 µM cisplatin) alone, or the combination of U-104 and chemotherapy for 3 hours[2].
-
Apoptosis Measurement (Caspase-3 Activity): Lyse the cells and measure caspase-3 activity using a fluorometric substrate (e.g., Ac-DEVD-AMC).
-
Necrosis Measurement (LDH Release): Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.
-
Cell Number Estimation (Protein Quantification): Lyse the remaining cells and determine the total protein content using a standard assay (e.g., BCA assay).
-
Data Analysis: Normalize caspase-3 activity and LDH release to the total protein amount to determine the relative change in apoptosis and necrosis, respectively.
Section 2: PR-104 in Combination with Chemotherapy
2.1. Introduction
PR-104 is a hypoxia-activated prodrug. It is a phosphate ester that is rapidly converted in vivo to PR-104A. Under hypoxic conditions, PR-104A is reduced to cytotoxic nitrogen mustard metabolites that induce DNA cross-linking, leading to cell death[4][5]. Since hypoxia is a common feature of solid tumors and is associated with resistance to conventional therapies, PR-104 offers a targeted approach to eliminate hypoxic cancer cells. Combining PR-104 with chemotherapy that targets aerobic cancer cells provides a rationale for a more comprehensive anti-tumor effect.
2.2. Mechanism of Action: Signaling Pathway
PR-104 is inactive until it is converted to PR-104A. In hypoxic environments, PR-104A is reduced to its active metabolites, which then cross-link DNA, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of PR-104.
2.3. Preclinical and Clinical Data in Combination with Chemotherapy
PR-104 has shown promising activity in combination with chemotherapy and radiotherapy in various cancer models.
Table 2: Quantitative Data for PR-104 in Combination with Chemotherapy
| Cancer Type | Combination Agent(s) | Model | PR-104 Dosage | Outcome | Reference |
| Pancreatic Cancer (Panc-01) | Gemcitabine | Xenograft | Not specified | Greater than additive antitumor activity | [4] |
| Prostate Cancer (22RV1) | Docetaxel | Xenograft | Not specified | Greater than additive antitumor activity | [4] |
| Acute Myeloid Leukemia (Relapsed/Refractory) | Monotherapy | Phase I/II Clinical Trial | 3-4 g/m² | 32% response rate (CR, CRi, MLFS) | [5] |
| Acute Lymphoblastic Leukemia (Relapsed/Refractory) | Monotherapy | Phase I/II Clinical Trial | 3-4 g/m² | 20% response rate (CR, CRi, MLFS) | [5] |
2.4. Experimental Protocols
2.4.1. In Vivo Tumor Growth Delay Study
This protocol is a general representation of methodologies used in preclinical xenograft models to evaluate the efficacy of PR-104 in combination with chemotherapy[4].
Experimental Workflow:
Caption: Workflow for in vivo tumor growth delay study.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 Panc-01 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into different treatment groups.
-
Treatment Administration: Administer PR-104, the chemotherapeutic agent (e.g., gemcitabine), or the combination at predetermined doses and schedules. Include a vehicle control group.
-
Monitoring: Measure tumor dimensions and body weight 2-3 times per week.
-
Endpoint: The study endpoint is typically when tumors reach a specific volume (e.g., 1000 mm³) or when signs of toxicity are observed.
-
Data Analysis: Calculate tumor growth delay, which is the difference in the time it takes for tumors in the treated groups to reach the endpoint volume compared to the control group.
Section 3: AK-104 (Cadonilimab) in Combination with Chemotherapy
3.1. Introduction
AK-104 (Cadonilimab) is a novel, tetravalent bispecific antibody that simultaneously targets two immune checkpoint proteins: programmed cell death protein 1 (PD-1) and cytotoxic T-lymphocyte-associated protein 4 (CTLA-4)[6][7]. By blocking both pathways, Cadonilimab is designed to enhance the anti-tumor immune response more effectively than blocking either pathway alone. It is being investigated in combination with chemotherapy for the first-line treatment of various advanced solid tumors.
3.2. Mechanism of Action: Signaling Pathway
Cadonilimab enhances the anti-tumor activity of T-cells by blocking the inhibitory signals from both PD-1 and CTLA-4. This dual blockade leads to increased T-cell activation, proliferation, and tumor cell killing.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multicenter, open-label phase Ib/II study of cadonilimab (anti PD-1 and CTLA-4 bispecific antibody) monotherapy in previously treated advanced non-small-cell lung cancer (AK104-202 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nab-paclitaxel combined with cadonilimab (AK104) as second-line treatment for advanced gastric cancer: protocol for a phase II prospective, multicenter, single-arm clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing CAIX Inhibition by SLC-0111 In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues.[1] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, a key cellular response to low oxygen conditions (hypoxia) prevalent in the tumor microenvironment.[2][3][4] CAIX plays a crucial role in maintaining pH homeostasis in cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1] This enzymatic activity helps to maintain a neutral intracellular pH (pHi) conducive to tumor cell survival and proliferation, while contributing to an acidic extracellular pH (pHe) that promotes tumor invasion and metastasis.[1]
SLC-0111 is a potent and selective small-molecule inhibitor of CAIX.[5] By inhibiting CAIX activity, SLC-0111 disrupts pH regulation in tumor cells, leading to intracellular acidification and subsequent inhibition of tumor growth and metastasis.[5] Preclinical studies have demonstrated the anti-tumor efficacy of SLC-0111 as a single agent and in combination with conventional chemotherapies and immunotherapies in various cancer models.[6][7][8][9] This document provides detailed application notes and protocols for assessing the in vivo inhibition of CAIX by SLC-0111.
Key In Vivo Assessment Methods
A comprehensive in vivo evaluation of SLC-0111's efficacy involves a combination of methods to assess its impact on tumor growth, the tumor microenvironment, and its molecular targets. Key methodologies include:
-
Tumor Growth and Survival Studies: Monitoring tumor volume and overall survival in animal models.
-
Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of SLC-0111.
-
Immunohistochemistry (IHC): Visualizing and quantifying CAIX expression and other relevant biomarkers in tumor tissues.
-
In Vivo Bioluminescence Imaging (BLI): Non-invasively tracking tumor growth and metastasis.
-
Tumor pH Measurement: Assessing the functional consequence of CAIX inhibition on the tumor microenvironment.
-
Apoptosis Quantification: Measuring programmed cell death in response to treatment.
Data Presentation
Table 1: Summary of In Vivo Efficacy of SLC-0111 in Preclinical Models
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Glioblastoma | Nude mice with 1016 GBM patient-derived xenograft | SLC-0111 (100 mg/kg, daily, oral gavage) + Temozolomide (100 mg/kg, once every 7 days for 14 days, oral gavage) | Significant tumor regression and increased survival compared to either agent alone. | [6][7] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Nude mice with FaDu xenografts | SLC-0111 (100 mg/kg, daily, oral gavage) + Cisplatin (3 mg/kg, i.p. injection) | Significant inhibition of tumor growth and induction of apoptosis compared to single agents. | [7][8][10] |
| Hepatoblastoma | --- | SLC-0111 (100 µM in vitro) | Abrogated hypoxia-induced CAIX upregulation and decreased cell viability. | [1] |
| Triple-Negative Breast Cancer | MDA-MB-231 LM2-4 orthotopic model | SLC-0111 | Significantly reduced overall metastatic burden. | [9] |
Table 2: Pharmacokinetic Parameters of SLC-0111 in Patients with Advanced Solid Tumors (Phase 1 Study)
| Dose | Cmax (ng/mL) | AUC(0-24) (μg/mL*h) | Tmax (hours) | T1/2 (hours) | Reference |
| 500 mg | 4350 | 33 | 2.46 - 6.05 | Not specified | [11][12] |
| 1000 mg | 6220 | 70 | 2.46 - 6.05 | Not specified | [11][12] |
| 2000 mg | 5340 | 94 | 2.46 - 6.05 | Not specified | [11][12] |
Experimental Protocols
Animal Xenograft Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of SLC-0111.
Materials:
-
Cancer cell line of interest (e.g., FaDu for HNSCC, 1016 for glioblastoma)
-
Immunocompromised mice (e.g., nude mice)
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles
-
Calipers
-
SLC-0111
-
Vehicle control (e.g., DMSO, corn oil)
-
Other therapeutic agents (e.g., cisplatin, temozolomide)
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest cells and resuspend in sterile PBS at a concentration of 1-5 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.[13][14][15][16]
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, SLC-0111 alone, combination therapy).
-
Drug Administration: Administer SLC-0111 and other agents according to the planned dosage and schedule. For example, SLC-0111 is often administered daily via oral gavage at 100 mg/kg.[7][10]
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, western blotting). For survival studies, monitor mice until a pre-defined endpoint is reached (e.g., tumor volume exceeds a certain limit, significant weight loss).
Immunohistochemistry (IHC) for CAIX Expression
This protocol outlines the steps for detecting CAIX protein in paraffin-embedded tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections (5 µm)
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against CAIX
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol to water.[17][18][19][20]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer in a pressure cooker or water bath.[17]
-
Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.[17]
-
Blocking: Block non-specific binding by incubating slides in blocking buffer.
-
Primary Antibody Incubation: Incubate slides with the primary anti-CAIX antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate slides with the HRP-conjugated secondary antibody.
-
Signal Detection: Apply DAB substrate and incubate until a brown color develops.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene, and then mount with a coverslip using mounting medium.[17]
-
Analysis: Examine slides under a microscope to assess the intensity and localization of CAIX staining.
In Vivo Bioluminescence Imaging (BLI)
This non-invasive technique allows for the real-time monitoring of tumor growth and metastasis.
Materials:
-
Cancer cells stably expressing a luciferase reporter gene (e.g., firefly luciferase)
-
Immunocompromised mice
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Tumor Cell Implantation: Implant luciferase-expressing cancer cells into mice as described in the xenograft protocol.
-
Substrate Administration: Inject D-luciferin intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.[21]
-
Imaging: Anesthetize the mice and place them in the imaging chamber. Acquire bioluminescent images within 10-20 minutes after luciferin injection.[21][22][23]
-
Data Analysis: Quantify the bioluminescent signal (photon flux) from the tumor region of interest. The signal intensity correlates with the number of viable tumor cells.
Pharmacokinetic Analysis of SLC-0111
This protocol describes the collection and processing of blood samples for pharmacokinetic analysis.
Materials:
-
Mice treated with SLC-0111
-
Heparinized capillary tubes or syringes
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Blood Collection: At predetermined time points after SLC-0111 administration, collect blood samples (e.g., via retro-orbital sinus or tail vein) into heparinized tubes.[24]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.[11]
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Analyze the concentration of SLC-0111 in the plasma samples using a validated method such as liquid chromatography-mass spectrometry (LC-MS).[11]
Mandatory Visualizations
References
- 1. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 2. Evaluations of extracellular pH within in vivo tumors using acidoCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo extracellular pH mapping of tumors using electron paramagnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. PET imaging and pharmacological therapy targeting carbonic anhydrase-IX high-expressing tumors using US2 platform based on bivalent ureidosulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Harnessing Induced Essentiality: Targeting Carbonic Anhydrase IX and Angiogenesis Reduces Lung Metastasis of Triple Negative Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 17. cdn.origene.com [cdn.origene.com]
- 18. protocols.io [protocols.io]
- 19. Immunohistochemistry Protocol for Paraffin-Embedded Tissue Sections | Cell Signaling Technology [cellsignal.com]
- 20. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 21. Qualitative in vivo bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 23. In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating U-104 Efficacy in 3D Tumor Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-104, also known as SLC-0111, is a potent and selective inhibitor of carbonic anhydrase IX (CA IX) and XII (CA XII), with Ki values of 45.1 nM and 4.5 nM, respectively.[1] These enzymes are transmembrane proteins that play a crucial role in regulating pH in the tumor microenvironment.[2][3] Under hypoxic conditions, often found in solid tumors, the expression of CA IX and CA XII is upregulated, leading to extracellular acidification and intracellular alkalization. This pH dysregulation promotes tumor progression, metastasis, and resistance to therapy.[2][4] U-104 has demonstrated anti-tumor activity by inhibiting these enzymes, resulting in reduced tumor cell growth and induction of apoptosis, particularly in hypoxic and acidic environments.[5]
Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[6][7][8] Spheroids mimic key aspects of tumors, including cellular heterogeneity, nutrient and oxygen gradients, cell-cell interactions, and drug penetration barriers.[6][7] Therefore, evaluating the efficacy of anti-cancer compounds like U-104 in 3D tumor spheroids provides more physiologically relevant data for preclinical drug development.
These application notes provide a detailed protocol for assessing the efficacy of U-104 in 3D tumor spheroids, covering spheroid formation, treatment, and various analytical methods to measure cell viability, apoptosis, and proliferation.
Signaling Pathway of U-104 Action
U-104 targets carbonic anhydrases IX and XII, which are key regulators of pH in the tumor microenvironment. The inhibition of these enzymes by U-104 disrupts the pH balance, leading to intracellular acidification and a decrease in the acidification of the extracellular space. This disruption of pH homeostasis can, in turn, affect various downstream signaling pathways involved in cell survival, proliferation, and migration. The expression of CA IX is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor activated under hypoxic conditions.
Caption: U-104 inhibits CA IX/XII, disrupting pH homeostasis and inducing apoptosis.
Experimental Protocols
3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of choice (e.g., HT-29, A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well, requires optimization for each cell line).[9][10]
-
Seed the cells in the desired volume (e.g., 100 µL) into each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.[9]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.[10]
U-104 Treatment of Tumor Spheroids
Materials:
-
U-104 (SLC-0111) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Tumor spheroids in a 96-well plate
Procedure:
-
Prepare serial dilutions of U-104 in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest U-104 concentration.
-
After the spheroids have formed and reached the desired size (e.g., 300-500 µm in diameter), carefully remove half of the medium from each well.
-
Add an equal volume of the prepared U-104 dilutions or vehicle control to the corresponding wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours). For studies on the effect of hypoxia, place the plates in a hypoxic incubator (e.g., 1% O2).
Spheroid Viability Assays
This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® 3D Reagent
-
Treated tumor spheroids in a 96-well plate
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing spheroids and the CellTiter-Glo® 3D Reagent to room temperature for 30 minutes.[10]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.[10]
-
Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.[10]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This colorimetric assay measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
Resazurin sodium salt solution
-
Treated tumor spheroids in a 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of resazurin in complete medium.
-
Add the resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assays
This assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 3D Reagent
-
Treated tumor spheroids in a 96-well plate
-
Luminometer
Procedure:
-
Follow the manufacturer's protocol. Generally, equilibrate the plate and reagent to room temperature.
-
Add the Caspase-Glo® 3/7 3D Reagent to each well.[11]
-
Mix by gentle shaking and incubate for 30 minutes to 3 hours at room temperature.
-
Measure the luminescence.
-
Express apoptosis as the fold change in caspase activity relative to the vehicle-treated control.
This method allows for the visualization of apoptotic cells within the spheroid.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-cleaved caspase-3
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Carefully collect spheroids and fix with 4% PFA for 1-2 hours at room temperature.[12]
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 30 minutes at room temperature.[12]
-
Block non-specific binding with blocking buffer for 1-2 hours.[12]
-
Incubate with the primary antibody overnight at 4°C.[13]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.
-
Counterstain with DAPI for 15 minutes.
-
Wash three times with PBS.
-
Mount the spheroids on a slide and image using a confocal microscope.
Proliferation Assay (Ki-67 Staining)
Ki-67 is a cellular marker for proliferation. This immunofluorescence protocol allows for the visualization of proliferating cells within the spheroid.
Materials:
-
Same as for cleaved caspase-3 staining, with the primary antibody being anti-Ki-67.
Procedure:
-
Follow the same immunofluorescence staining protocol as described for cleaved caspase-3 (Section 4.2), but use an anti-Ki-67 primary antibody.[14]
-
Image the spheroids using a confocal microscope and quantify the percentage of Ki-67 positive cells relative to the total number of cells (DAPI positive).
Experimental Workflow
Caption: Workflow for evaluating U-104 efficacy in 3D tumor spheroids.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of U-104 on Spheroid Viability (% of Control)
| U-104 Conc. (µM) | 24 hours | 48 hours | 72 hours |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 | 95 ± 4.8 | 88 ± 5.5 | 75 ± 6.3 |
| 10 | 82 ± 6.1 | 65 ± 7.2 | 48 ± 5.9 |
| 50 | 60 ± 5.5 | 42 ± 6.8 | 25 ± 4.7 |
| 100 | 45 ± 4.9 | 28 ± 5.3 | 15 ± 3.9 |
Data are presented as mean ± standard deviation.
Table 2: Effect of U-104 on Apoptosis (Fold Change in Caspase-3/7 Activity)
| U-104 Conc. (µM) | 24 hours | 48 hours | 72 hours |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 |
| 10 | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.8 ± 0.5 |
| 50 | 2.9 ± 0.4 | 4.1 ± 0.6 | 5.9 ± 0.7 |
| 100 | 4.2 ± 0.5 | 6.3 ± 0.8 | 8.1 ± 0.9 |
Data are presented as mean ± standard deviation.
Table 3: Effect of U-104 on Proliferation (% of Ki-67 Positive Cells)
| U-104 Conc. (µM) | 48 hours |
| 0 (Vehicle) | 65 ± 5.1 |
| 1 | 58 ± 4.7 |
| 10 | 42 ± 6.3 |
| 50 | 25 ± 4.9 |
| 100 | 12 ± 3.5 |
Data are presented as mean ± standard deviation.
References
- 1. 3D-ViaFlow: A Quantitative Viability Assay for Multicellular Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 2. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Spheroid Proliferation & Viability Assays: R&D Systems [rndsystems.com]
- 8. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. corning.com [corning.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. atlantisbioscience.com [atlantisbioscience.com]
- 13. Quantitative three-dimensional evaluation of immunofluorescence staining for large whole mount spheroids with light sheet microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3D Cell Culture Proliferation Assay [visikol.com]
Application Notes and Protocols for Measuring Extracellular pH Changes with SLC-0111
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to measure changes in extracellular pH following treatment with SLC-0111, a potent and selective inhibitor of carbonic anhydrase IX (CAIX). The protocols detailed below are intended to guide researchers in accurately assessing the impact of SLC-0111 on the tumor microenvironment.
Introduction to SLC-0111 and Extracellular pH
The tumor microenvironment is often characterized by hypoxia and extracellular acidosis, which contribute to tumor progression, metastasis, and resistance to therapy.[1][2] Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia.[3] It plays a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, leading to acidification of the extracellular space.[2]
SLC-0111 is a first-in-class small molecule inhibitor of CAIX that has been shown to disrupt pH regulation in cancer cells, leading to an increase in extracellular pH (a decrease in acidity) and subsequent inhibition of tumor growth and metastasis.[1][2] Preclinical studies have demonstrated that SLC-0111 can enhance the efficacy of chemotherapy and immunotherapy.[4][5] Measurement of extracellular pH is therefore a critical step in evaluating the efficacy of SLC-0111 and understanding its mechanism of action.
Data Presentation: The Impact of SLC-0111 on Cancer Cells
While direct comparative measurements of extracellular pH changes (in pH units) across multiple cell lines in a standardized format are not extensively available in the published literature, the inhibitory effects of SLC-0111 on cancer cell viability and its biochemical potency have been quantified. The following table summarizes key quantitative data for SLC-0111 against various cancer cell lines. This data provides an indication of the concentrations at which SLC-0111 is effective, which is a prerequisite for observing changes in extracellular pH.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HT-29 | Colorectal Cancer | IC50 (Hypoxia) | 653 µM | [2] |
| SKOV-3 | Ovarian Cancer | IC50 (Hypoxia) | 796 µM | [2] |
| MDA-MB-231 | Breast Cancer | IC50 (Hypoxia) | >800 µM | [2] |
| MCF7 | Breast Cancer | IC50 | 18.15 µg/mL | [6] |
| PC3 | Prostate Cancer | IC50 | 8.71 µg/mL | [6] |
| HT-29 | Colorectal Cancer | IC50 | 13.53 µg/mL | [6] |
| CA IX | (Enzyme) | Ki | 45 nM | [7] |
| CA XII | (Enzyme) | Ki | 4.5 nM | [7] |
Note: IC50 values represent the concentration of SLC-0111 required to inhibit 50% of cell viability. Ki (inhibition constant) values indicate the concentration required to produce half-maximum inhibition of the enzyme. Lower values indicate higher potency. The efficacy of SLC-0111 in altering extracellular pH is dependent on the level of CAIX expression in the specific cancer cell line and the experimental conditions (e.g., normoxia vs. hypoxia).
Experimental Protocols
Protocol 1: Measurement of Extracellular Acidification Rate (ECAR) using the Seahorse XF Analyzer
The Seahorse XF Analyzer is a widely used platform for measuring the two major energy-producing pathways in cells – mitochondrial respiration and glycolysis – in real-time. The extracellular acidification rate (ECAR) is an indicator of the rate of glycolysis, as the production of lactate is a major source of protons in the extracellular medium. Inhibition of CAIX by SLC-0111 is expected to reduce the overall extracellular acidification, which can be detected as a change in ECAR.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, glutamine, and pyruvate as required for the specific cell line)
-
SLC-0111 stock solution (in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Standard cell culture reagents and equipment
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Include wells for background correction (media only).
-
Allow cells to adhere and grow overnight in a standard CO2 incubator.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
-
Assay Preparation:
-
On the day of the assay, remove the growth medium from the cell plate and wash the cells with pre-warmed Seahorse XF Base Medium.
-
Add the final volume of pre-warmed Seahorse XF Base Medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for at least 1 hour to allow the temperature and pH to equilibrate.
-
Prepare the injector ports of the hydrated sensor cartridge with SLC-0111 at the desired final concentrations and other compounds to be tested (e.g., oligomycin, 2-deoxyglucose).
-
-
Seahorse XF Analyzer Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Run the assay protocol, which will measure baseline ECAR, followed by ECAR after the injection of SLC-0111.
-
-
Data Analysis:
-
The Seahorse XF software will calculate ECAR in mpH/min.
-
Compare the ECAR values of cells treated with SLC-0111 to the vehicle-treated control cells. A decrease in ECAR upon SLC-0111 treatment indicates a reduction in extracellular acidification.
-
Protocol 2: Ratiometric Fluorescence Imaging of Extracellular pH using SNARF Dyes
Seminaphthorhodafluor (SNARF) dyes are fluorescent pH indicators that exhibit a pH-dependent shift in their emission spectra, allowing for ratiometric pH measurements that are independent of the dye concentration. This method can be used to visualize and quantify extracellular pH changes at the single-cell level.
Materials:
-
Carboxy-SNARF-1, AM ester (for intracellular loading to measure intracellular pH as a control) or a membrane-impermeable form for direct extracellular measurement.
-
SLC-0111 stock solution.
-
Cancer cell line of interest cultured on glass-bottom dishes or coverslips.
-
Confocal microscope with appropriate lasers and filters for ratiometric imaging.
-
Calibration buffers of known pH containing an ionophore like nigericin.
Procedure:
-
Cell Preparation:
-
Culture the cancer cells on a suitable imaging substrate (e.g., glass-bottom dish).
-
Treat the cells with SLC-0111 or vehicle control for the desired duration.
-
-
Dye Loading (for extracellular measurement):
-
Prepare a working solution of the membrane-impermeable SNARF dye in a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with the dye solution for a sufficient time to allow for equilibration in the extracellular space.
-
-
Ratiometric Imaging:
-
Mount the cell dish on the stage of the confocal microscope.
-
Excite the SNARF dye at its excitation maximum (e.g., 514 nm or 543 nm).
-
Simultaneously collect the fluorescence emission at two wavelengths (e.g., ~580 nm and ~640 nm).
-
-
Calibration:
-
To obtain quantitative pH values, a calibration curve must be generated.
-
Perfuse the cells with a series of calibration buffers of known pH containing a K+/H+ ionophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.
-
Acquire ratiometric images for each calibration buffer.
-
Plot the ratio of the two emission intensities against the known pH values to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities from the two emission channels for each pixel or region of interest in the experimental images.
-
Convert these ratios to pH values using the calibration curve.
-
Compare the extracellular pH of SLC-0111-treated cells to that of control cells.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of CAIX-mediated extracellular acidification under hypoxia and the inhibitory action of SLC-0111.
Experimental Workflow
Caption: General experimental workflow for assessing the effect of SLC-0111 on extracellular pH.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Signalchem LifeScience [signalchemlifesciences.com]
- 3. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 7. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Cancer Cell Metabolism with U-104
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-104, also known as SLC-0111, is a potent and selective inhibitor of carbonic anhydrase IX (CA IX) and XII (CA XII), with Ki values of 45.1 nM and 4.5 nM, respectively.[1][2] These tumor-associated enzymes are significantly upregulated in various cancers, often in response to the hypoxic tumor microenvironment.[3][4] CA IX and CA XII play a crucial role in maintaining intracellular pH (pHi) homeostasis by catalyzing the hydration of carbon dioxide to bicarbonate and protons. This process facilitates the extrusion of acid from cancer cells, contributing to an acidic tumor microenvironment while keeping the cancer cell's cytoplasm at a more alkaline pH, which is favorable for proliferation and survival.[3][4]
By inhibiting CA IX and XII, U-104 disrupts this pH regulation, leading to intracellular acidification, which in turn can inhibit cancer cell growth, induce apoptosis, and reduce cell migration.[3][5] These effects make U-104 a valuable tool for investigating the metabolic vulnerabilities of cancer cells that rely on pH regulation for their survival and aggressive phenotype. This document provides detailed application notes and protocols for utilizing U-104 to study cancer cell metabolism.
Key Applications
-
Investigating the role of pH regulation in cancer cell metabolism: U-104 allows for the specific inhibition of CA IX and XII, enabling researchers to dissect the downstream effects of intracellular acidification on metabolic pathways.
-
Evaluating the therapeutic potential of targeting pH homeostasis: By studying the metabolic consequences of U-104 treatment, researchers can identify cancer types that are particularly susceptible to this therapeutic strategy.
-
Screening for synergistic effects with other anti-cancer agents: U-104 can be used in combination with other drugs to explore potential synergistic effects on cancer cell metabolism and viability.[6]
Data Presentation
Table 1: Inhibitory Activity of U-104 on Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | Ki (nM) |
| CA IX | 45.1[1][2] |
| CA XII | 4.5[1][2] |
Table 2: Representative Effects of U-104 on Cancer Cell Phenotypes
| Cell Line | Concentration | Effect | Reference |
| 4T1 (Breast Cancer) | 50 µM | Blocks mesenchymal phenotype in hypoxia | [1][2] |
| MDA-MB-231 (Breast Cancer) | <50 µM | Reduces cell migration in a dose-dependent manner | [1][2] |
| Prostate Cancer Cells | Not specified | Reduction in tumor cell growth and increase in apoptosis | [3] |
| Hepatoblastoma Cells | 100 µM | Decreased cell viability and motility | [5] |
Experimental Protocols
Protocol 1: Measuring Intracellular pH (pHi) using BCECF-AM
This protocol describes the use of the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH following treatment with U-104.
Materials:
-
Cancer cell line of interest
-
U-104 (SLC-0111)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
DMSO (anhydrous)
-
HEPES-buffered saline (HBS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with excitation at ~490 nm and ~440 nm, and emission at ~535 nm
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
U-104 Treatment: The following day, treat the cells with the desired concentrations of U-104 (e.g., 10-100 µM) or vehicle control (DMSO). Incubate for the desired duration (e.g., 6, 12, or 24 hours).
-
BCECF-AM Loading:
-
Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Dilute the BCECF-AM stock solution to a final working concentration of 2-5 µM in HBS.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add 100 µL of the BCECF-AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Remove the BCECF-AM loading solution and wash the cells twice with HBS to remove extracellular dye.
-
Fluorescence Measurement:
-
Add 100 µL of HBS to each well.
-
Measure the fluorescence intensity at two excitation wavelengths (490 nm and 440 nm) and one emission wavelength (535 nm) using a fluorescence plate reader.
-
-
Calibration Curve: To convert the fluorescence ratio (490/440 nm) to pHi, a calibration curve must be generated. This is typically done by treating cells loaded with BCECF-AM with buffers of known pH containing a proton ionophore like nigericin.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 490 nm to 440 nm. Use the calibration curve to determine the intracellular pH for each condition.
Protocol 2: Assessing Metabolic Phenotype using the Seahorse XF Cell Mito Stress Test
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in cancer cells treated with U-104.
Materials:
-
Cancer cell line of interest
-
U-104 (SLC-0111)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Agilent Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density for the cell line. Allow cells to attach overnight.
-
U-104 Treatment: The following day, treat the cells with the desired concentrations of U-104 or vehicle control. The treatment duration should be optimized based on the experimental question (e.g., acute exposure during the assay or pre-incubation for several hours).
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
Load the hydrated sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) at the desired final concentrations.
-
-
Seahorse XF Analysis:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell plate into the analyzer and initiate the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors and measurement of the resulting changes in OCR and ECAR.
-
-
Data Analysis:
-
Normalize the OCR and ECAR data to cell number or protein concentration.
-
Analyze the key parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity) and glycolysis (basal glycolysis, glycolytic capacity).
-
Compare the metabolic profiles of U-104-treated cells to control cells.
-
Protocol 3: Analysis of Glucose Consumption and Lactate Production
This protocol describes how to measure the effect of U-104 on glucose uptake and lactate secretion, key indicators of glycolytic activity.
Materials:
-
Cancer cell line of interest
-
U-104 (SLC-0111)
-
Cell culture medium
-
Glucose Assay Kit (e.g., colorimetric or fluorometric)
-
Lactate Assay Kit (e.g., colorimetric or fluorometric)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with U-104 as described in Protocol 1.
-
Sample Collection: At the end of the treatment period, collect a small aliquot of the cell culture medium from each well.
-
Cell Lysis and Protein Quantification: Lyse the cells in the wells and determine the total protein concentration for normalization.
-
Glucose Measurement:
-
Use a commercially available glucose assay kit to measure the glucose concentration in the collected media samples.
-
Also, measure the glucose concentration in fresh, cell-free medium to determine the initial glucose level.
-
-
Lactate Measurement:
-
Use a commercially available lactate assay kit to measure the lactate concentration in the collected media samples.
-
-
Data Analysis:
-
Calculate the amount of glucose consumed by subtracting the final glucose concentration in the media from the initial concentration.
-
Normalize the glucose consumption and lactate production values to the protein concentration and the incubation time.
-
Compare the metabolic rates between U-104-treated and control cells.
-
Visualization of Pathways and Workflows
Caption: Mechanism of U-104 action on cancer cell pH regulation.
Caption: Experimental workflow for Seahorse XF analysis with U-104.
Caption: U-104's potential impact on the HIF-1α signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SLC-0111 as a Tool to Study Chemoresistance in Cancer
Introduction
SLC-0111 is a potent and selective, first-in-class ureido-sulfonamide inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII).[1][2][3] In the tumor microenvironment (TME), hypoxia triggers the expression of CAIX via Hypoxia-Inducible Factor 1α (HIF-1α).[1][2] CAIX is a cell surface enzyme that plays a crucial role in regulating pH by converting extracellular CO2 to bicarbonate (HCO3-) and protons (H+).[2][4] This enzymatic activity leads to the acidification of the extracellular space while maintaining a neutral or alkaline intracellular pH (pHi), which is favorable for cancer cell survival, proliferation, metastasis, and the development of resistance to chemotherapy and radiation.[1][2][5]
By inhibiting CAIX, SLC-0111 disrupts this pH regulation, leading to a decrease in extracellular acidity and an increase in intracellular acidity.[2][4] This modulation of the TME can reverse chemoresistance, particularly for weakly basic drugs that are sequestered in the acidic extracellular space, and sensitize cancer cells to conventional cytotoxic agents.[6][7][8] Preclinical studies have demonstrated the efficacy of SLC-0111 in enhancing the anti-tumor effects of various chemotherapies and immune checkpoint blockades.[2][4] SLC-0111 has completed a Phase 1 clinical trial, where it was found to be safe and well-tolerated, and is currently being evaluated in further clinical studies.[2][9][10]
Mechanism of Action: How SLC-0111 Reverses Chemoresistance
The primary mechanism by which SLC-0111 resensitizes cancer cells to chemotherapy is through the inhibition of CAIX-mediated pH regulation. A hypoxic TME promotes an aggressive cancer phenotype and resistance to therapy. CAIX activity contributes to an acidic TME, which impairs the efficacy of many chemotherapeutic drugs and the function of immune cells.[1][4] SLC-0111 blocks this process, normalizing the TME pH and increasing intracellular proton concentration, thereby restoring cellular sensitivity to anticancer drugs.
Data Presentation
The use of SLC-0111 in combination with standard chemotherapeutic agents has shown synergistic effects across various cancer types in preclinical studies.
Table 1: Synergistic Effects of SLC-0111 with Chemotherapeutic Agents
| Cancer Type | Cell Line / Model | Chemotherapeutic Agent | Key Findings | Reference(s) |
|---|---|---|---|---|
| Melanoma | A375-M6 | Dacarbazine, Temozolomide | Potentiated cytotoxicity; synergistic effect on inducing apoptosis and necrosis.[11] | [6],[7],[12] |
| Breast Cancer | MCF7 | Doxorubicin | Increased cell sensitivity and cytotoxicity of doxorubicin.[11] | [6],[7] |
| Colorectal Cancer | HCT116 | 5-Fluorouracil (5-FU) | Enhanced cytostatic activity and reduced cell proliferation.[7][12] | [6],[7] |
| Glioblastoma | Patient-Derived Xenografts (PDX) | Temozolomide | Reduced cell growth, induced cell cycle arrest, and decreased brain tumor-initiating cells.[13] | [13],[8] |
| Gastric Cancer | AGS, ACC-201 | 5-FU, Paclitaxel, Cisplatin | Significantly improved therapy response in both wild-type and resistant cells.[9] | [9] |
| Head and Neck | HNSCC cells | Cisplatin | Sensitized hypoxic cells to cisplatin, reducing proliferation, migration, and invasion.[14] | [14] |
| Pancreatic Cancer | PDAC models | Gemcitabine | Increased cell death and prolonged survival in xenograft models.[14] |[2] |
Table 2: Quantitative Effects of SLC-0111 on Cancer Cell Functions
| Cancer Type | Cell Line | SLC-0111 Concentration | Experimental Condition | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| Hepatoblastoma | HUH6 | 100 µM | Normoxia | ~70% decrease in cell migration after 20h. | [1] |
| Hepatoblastoma | HUH6 | 100 µM | Hypoxia | ~40% decrease in cell migration after 20h. | [1] |
| Gastric Cancer | AGS | Not specified | Combination w/ Chemo | ~50% improvement in drug response (cell proliferation). | [9] |
| Gastric Cancer | ACC-201 | Not specified | Combination w/ Chemo | ~30% improvement in drug response (cell proliferation). | [9] |
| Colorectal Cancer | HCT116 | 100 µM | Combination w/ 100 µM 5-FU | Increased cytostatic activity, reduced colony size.[7][12] | [7] |
| Melanoma | B16F10 | 100 µM | Co-culture w/ T-cells | Increased T-cell antitumor response.[11] |[11] |
Experimental Protocols
Detailed methodologies are provided below for key experiments to assess the efficacy of SLC-0111 in studying and overcoming chemoresistance.
Protocol 1: Cell Viability Assay
Principle: To quantify the cytotoxic or cytostatic effects of SLC-0111, alone and in combination with a chemotherapeutic agent, on cancer cells. The MTT assay, which measures metabolic activity, is a common method.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete culture medium
-
SLC-0111 (stock solution in DMSO)
-
Chemotherapeutic agent of choice
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of SLC-0111 and the chemotherapeutic agent. Treat the cells with:
-
Vehicle control (DMSO)
-
SLC-0111 alone at various concentrations
-
Chemotherapeutic agent alone at various concentrations
-
Combination of SLC-0111 and the chemotherapeutic agent.
-
-
Incubation: Incubate the plate for 24-72 hours. For hypoxia studies, place the plate in a hypoxic chamber (1% O2).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Use software like GraphPad Prism to determine IC50 values and assess synergy using the Combination Index (CI) method.
Protocol 2: Western Blot Analysis
Principle: To detect changes in the expression levels of CAIX and other relevant proteins in signaling pathways (e.g., AKT, STAT3, ERK) following treatment with SLC-0111.[14]
Materials:
-
Treated cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer, PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CAIX, anti-β-actin, anti-p-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).
Protocol 3: Wound Healing (Scratch) Assay
Principle: To assess the effect of SLC-0111 on cancer cell migration and motility, which are critical for metastasis.[1]
Materials:
-
6-well or 12-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in a plate and grow them to 90-100% confluency.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the cell monolayer.
-
Wash and Treat: Gently wash with PBS to remove detached cells. Add fresh medium containing the desired treatment (vehicle, SLC-0111).
-
Image Acquisition: Place the plate on a microscope and capture images of the scratch at time 0.
-
Incubation: Incubate the plate under normal or hypoxic conditions.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 8, 12, or 24 hours).[1]
-
Data Analysis: Measure the width of the scratch at different time points using ImageJ. Calculate the percentage of wound closure relative to the initial wound area. Compare the migration rates between different treatment groups.
References
- 1. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 2. Signalchem LifeScience [signalchemlifesciences.com]
- 3. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. flore.unifi.it [flore.unifi.it]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. flore.unifi.it [flore.unifi.it]
- 13. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SLC-0111 Solubility for In Vitro Assays
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the carbonic anhydrase IX (CAIX) inhibitor, SLC-0111, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for SLC-0111?
A1: The recommended solvent for dissolving SLC-0111 for in vitro studies is dimethyl sulfoxide (DMSO).[1][2]
Q2: How should I prepare a stock solution of SLC-0111?
A2: It is recommended to prepare a stock solution of SLC-0111 in sterile DMSO at a concentration of 10 mM.[1] Once prepared, it is advisable to aliquot the stock solution into smaller volumes for routine use and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. While some robust cell lines may tolerate up to 1%, it is strongly recommended to keep the final DMSO concentration at or below 0.1% to minimize any potential off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO without SLC-0111) in your experiments to account for any effects of the solvent.
Q4: I observed a precipitate in my cell culture medium after adding SLC-0111. What could be the cause?
A4: Precipitation of SLC-0111 in cell culture medium can occur for several reasons:
-
High Final Concentration of SLC-0111: The solubility of SLC-0111 in aqueous solutions like cell culture medium is significantly lower than in DMSO. High final concentrations of the compound can lead to it precipitating out of solution.
-
High Final Concentration of DMSO: While DMSO aids in solubility, excessively high concentrations can also be detrimental to cells and may affect the stability of the medium.
-
Improper Dilution Technique: Rapidly diluting the DMSO stock solution directly into a large volume of aqueous medium can cause the compound to precipitate. A stepwise dilution is recommended.
-
Medium Composition and Temperature: The presence of certain salts and proteins in the cell culture medium, as well as temperature shifts (e.g., using cold medium), can affect the solubility of the compound.[3]
Troubleshooting Guide for SLC-0111 Precipitation
If you observe a precipitate after adding SLC-0111 to your cell culture medium, follow these steps:
Step 1: Verify Stock and Final Concentrations
-
Ensure your SLC-0111 stock solution in DMSO is fully dissolved. If you notice any crystals in the stock, gently warm it at 37°C and vortex until fully dissolved.
-
Double-check your calculations for the final concentration of SLC-0111 in the cell culture medium. If possible, perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and assay conditions.
-
Confirm that the final DMSO concentration in your medium does not exceed 0.1%.
Step 2: Optimize the Dilution Protocol
-
Serial Dilution: Instead of adding the DMSO stock directly to your final volume of medium, perform a serial dilution. First, dilute the 10 mM DMSO stock to an intermediate concentration (e.g., 1 mM) in pre-warmed (37°C) cell culture medium. Mix well. Then, use this intermediate dilution to prepare your final working concentrations.
-
Pre-warming: Always use cell culture medium that has been pre-warmed to 37°C.[4] Adding a concentrated DMSO stock to cold medium can cause the compound to precipitate.
-
Gentle Mixing: When adding the SLC-0111 solution to the medium, mix gently by swirling or pipetting up and down. Avoid vigorous vortexing, which can sometimes promote precipitation.
Step 3: Check for Medium-Related Issues
-
Visual Inspection of Medium: Before adding SLC-0111, inspect your cell culture medium for any existing precipitates.[3]
-
pH of the Medium: Ensure the pH of your cell culture medium is within the optimal range for your cells. While SLC-0111 is a sulfonamide, significant pH shifts in the medium itself can affect the solubility of various components.[4]
If the issue persists after following these steps, consider preparing a fresh stock solution of SLC-0111.
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Stock Solution Concentration | 10 mM | DMSO | [1] |
| In Vitro Working Concentration | 50 µM - 100 µM | Cell Culture Medium | [2][5][6][7] |
| Recommended Final DMSO Concentration | ≤ 0.1% | Cell Culture Medium |
Experimental Protocols
Protocol for Preparation of SLC-0111 Working Solution (Example for a final concentration of 100 µM):
-
Prepare a 10 mM stock solution of SLC-0111 in 100% DMSO. Ensure the compound is completely dissolved.
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution (e.g., 1 mM) of SLC-0111. To do this, add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
Prepare the final 100 µM working solution. Add 10 µL of the 1 mM intermediate dilution to 90 µL of pre-warmed complete cell culture medium. This will give you a final volume of 100 µL at a concentration of 100 µM with a final DMSO concentration of 0.1%.
-
Add the final working solution to your cells.
Note: The volumes can be scaled up as needed, maintaining the same dilution factors and final DMSO concentration.
Visualizations
References
- 1. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. adl.usm.my [adl.usm.my]
- 5. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 6. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing U-104 Concentration for Maximum Cancer Cell Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing U-104 for cancer cell inhibition studies. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and standardized protocols to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is U-104 and what is its primary mechanism of action?
A1: U-104, also known as SLC-0111, is a potent and selective inhibitor of carbonic anhydrase IX (CA IX) and XII (CA XII), with Ki values of 45.1 nM and 4.5 nM, respectively.[1][2][3] In the context of cancer, many solid tumors overexpress CA IX in response to the hypoxic tumor microenvironment. CA IX promotes cancer cell survival by regulating intracellular pH (pHi). By inhibiting CA IX, U-104 disrupts this pH regulation, leading to intracellular acidification, which in turn reduces tumor cell growth and induces apoptotic cell death.[4][5]
Q2: What is a typical starting concentration range for U-104 in in vitro experiments?
A2: Based on published studies, a common concentration used to elicit a significant biological response in various cancer cell lines is 50 μM.[4][5] However, the optimal concentration is highly dependent on the specific cell line and experimental conditions. Therefore, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific model system. A starting range for an IC50 determination could be from 0.1 µM to 100 µM.
Q3: How does U-104-mediated inhibition of CA IX affect the tumor microenvironment?
A3: CA IX activity leads to the acidification of the extracellular space in the tumor microenvironment.[4][5][6] This acidic microenvironment is known to promote tumor progression, invasion, and metastasis.[7][8] By inhibiting CA IX, U-104 can help to reverse this extracellular acidification, potentially reducing tumor cell aggressiveness and metastatic potential.[4][5]
Q4: What are the known downstream effects of U-104 treatment on cancer cells?
A4: The primary downstream effect of U-104 treatment is the disruption of intracellular pH homeostasis, leading to intracellular acidification. This acidic environment is detrimental to cancer cells and can trigger apoptosis (programmed cell death).[4][5] Studies have shown that U-104 treatment can lead to an increase in caspase-3 activity, a key marker of apoptosis.
Q5: Can U-104 be used in combination with other chemotherapeutic agents?
A5: The potential for synergistic effects between U-104 and other anticancer drugs is an area of ongoing research. While one study in prostate cancer cells did not observe a synergistic effect with daunorubicin or cisplatin, the acidic tumor microenvironment is known to contribute to drug resistance.[4][5][9] Therefore, by modulating the tumor pH, U-104 could potentially enhance the efficacy of certain chemotherapies in other contexts. Further investigation into specific drug combinations and cancer types is warranted.
Data Presentation: U-104 In Vitro and In Vivo Efficacy
The following tables summarize key quantitative data on the efficacy of U-104 from various studies.
Table 1: In Vitro Activity of U-104 in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |
| AT-1 | Prostate Cancer | 50 µM | Induced minor changes in apoptosis at 3 and 24 hours, with pronounced caspase 3 activity at 48 hours. Sufficient to impede intracellular pH regulation. | [10] |
| 4T1 | Breast Cancer | 50 µM | Blocked the mesenchymal phenotype in cancer stem cells under hypoxic conditions. | [10] |
| MDA-MB-231 LM2-4Luc+ | Breast Cancer | <50 µM | Significantly reduced migration in a dose-dependent manner. | [10] |
| Hepatoblastoma Cells | Liver Cancer | Not specified | Abrogated hypoxia-induced upregulation of CAIX and decreased cell viability. | [11] |
Table 2: In Vivo Activity of U-104
| Animal Model | Cancer Type | Dosage | Observed Effect | Reference |
| NOD/SCID mice with MDA-MB-231 LM2-4Luc+ orthotopic implants | Breast Cancer | 38 mg/kg | Significantly delayed primary tumor growth and reduced the cancer stem cell population. | [10] |
| 4T1 experimental metastasis mouse model | Breast Cancer | 19 mg/kg | Inhibited metastases formation. | [10] |
| Balb/c mice with 4T1 orthotopic implants | Breast Cancer | 5 mg/mL (oral gavage) | Showed a significant delay in tumor growth. | [10] |
Experimental Protocols
Detailed Methodology for Determining the IC50 of U-104 using an MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of U-104 on a cancer cell line of interest using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures cell viability by assessing the metabolic activity of mitochondria.
Materials:
-
U-104 (SLC-0111)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the cancer cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count to determine cell viability and concentration.
-
Dilute the cells in complete culture medium to the optimal seeding density (typically 5,000-10,000 cells per well in 100 µL, but this should be optimized for your specific cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include a column of wells with medium only (no cells) to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
U-104 Treatment:
-
Prepare a stock solution of U-104 in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of U-104 in complete culture medium to achieve a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 75, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest U-104 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the various U-104 dilutions and controls to the respective wells in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Cover the plate and shake it on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each U-104 concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the U-104 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells in the MTT assay.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Gently pipette the cell suspension up and down several times before adding it to the plate. Work quickly to prevent cells from settling at the bottom of the reservoir.
-
-
Possible Cause: Pipetting errors during the addition of U-104 or MTT reagents.
-
Solution: Use a calibrated multichannel pipette for adding reagents. Ensure that the pipette tips are properly sealed and that you are dispensing the correct volume into each well.
-
-
Possible Cause: "Edge effect" where wells on the perimeter of the plate evaporate more quickly.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity within the plate.
-
Issue 2: Low signal or low absorbance readings in the MTT assay.
-
Possible Cause: Insufficient number of viable cells.
-
Solution: Optimize the initial cell seeding density. Perform a cell titration experiment to find the linear range of your MTT assay for your specific cell line.
-
-
Possible Cause: Insufficient incubation time with MTT.
-
Solution: Increase the incubation time with the MTT reagent to allow for more formazan crystal formation. Monitor the cells under a microscope to visually confirm the presence of purple crystals.
-
-
Possible Cause: Incomplete dissolution of formazan crystals.
-
Solution: Ensure the MTT solvent is added to all wells and that the plate is adequately shaken to dissolve the crystals completely. If necessary, gently pipette the solvent up and down within the wells.
-
Issue 3: Unexpectedly low or no inhibition of cancer cell viability by U-104.
-
Possible Cause: The specific cancer cell line may not express sufficient levels of CA IX.
-
Solution: Verify the expression of CA IX in your cell line using techniques such as Western blotting or qPCR. Consider using a cell line known to have high CA IX expression as a positive control.
-
-
Possible Cause: The experimental conditions (e.g., normoxia) do not induce high CA IX expression.
-
Solution: Since CA IX is often induced by hypoxia, consider running experiments under hypoxic conditions (e.g., 1% O2) to mimic the tumor microenvironment and potentially increase the sensitivity to U-104.
-
-
Possible Cause: Degradation of the U-104 compound.
-
Solution: Ensure that U-104 is stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
-
Mandatory Visualizations
Caption: U-104 inhibits CA IX, leading to intracellular acidification and apoptosis.
Caption: Workflow for determining the IC50 of U-104 using an MTT assay.
Caption: Troubleshooting logic for common issues in U-104 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. SLC-0111 (U-104) | CA IX/CA XII inhibitor | Probechem Biochemicals [probechem.com]
- 4. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Association between pH regulation of the tumor microenvironment and immunological state [frontiersin.org]
- 7. The impact of tumour pH on cancer progression: strategies for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunotherapy Enhancement by Targeting Extracellular Tumor pH in Triple-Negative Breast Cancer Mouse Model [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carbonic Anhydrase IX Inhibitor Experiments
Welcome to the technical support center for carbonic anhydrase IX (CA-IX) inhibitor research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my CA-IX inhibitors show low potency in cell-based assays despite having low nanomolar Ki values in enzymatic assays?
A1: This is a common observation and can be attributed to several factors:
-
Off-Target Effects: The inhibitor may have other cellular targets that influence cell growth independently of CA-IX inhibition. It has been observed that some sulfonamide inhibitors can affect cell growth even in cells that do not express CA-IX or CA-XII.[1]
-
Cellular Environment: The acidic tumor microenvironment can influence the protonation state and, therefore, the cell permeability of your inhibitor.
-
Membrane Permeability: If your inhibitor is designed to target the extracellular active site of CA-IX, its ability to function correctly depends on it not readily crossing the cell membrane, where it could inhibit intracellular CA isoforms. Conversely, if targeting an intracellular aspect, it must be able to cross the membrane.
-
Experimental Conditions: The pH and bicarbonate concentration in your cell culture media can significantly impact the apparent activity of CA-IX and the efficacy of its inhibitors.[2]
Q2: I am seeing significant variability in my CA-IX ELISA results between serum and plasma samples. What could be the cause?
A2: This discrepancy is a known issue with certain commercial ELISA kits. Research has shown that some detection antibodies have a metal ion-dependent epitope.[3][4] The presence of chelating agents like EDTA in plasma can disrupt this binding, leading to artificially lower measured concentrations of CA-IX compared to serum.[3][4]
Troubleshooting Steps:
-
Assay Validation: Thoroughly validate any commercial ELISA kit with your specific sample types (serum, EDTA plasma, citrate plasma, etc.) before starting a large study.[4]
-
Consult the Manufacturer: Contact the kit manufacturer to inquire about known issues with different sample types and the specific antibodies used in the assay.
-
Use a Validated Assay: If possible, switch to a commercially available ELISA that has been validated for use with both serum and plasma and shows no significant difference in measured CA-IX concentrations between the two.[3][4]
Q3: My CA-IX inhibitor is not showing any effect on primary tumor growth in my in vivo model.
A3: Several factors could contribute to a lack of in vivo efficacy:
-
Pharmacokinetics and Bioavailability: The inhibitor may have poor absorption, rapid metabolism, or low bioavailability, preventing it from reaching the tumor at a sufficient concentration.[5] Formulation strategies or the development of water-soluble analogs may be necessary to improve bioavailability.[5]
-
Tumor Hypoxia: CA-IX is primarily expressed in hypoxic regions of tumors.[2][6][7][8][9] If your tumor model is not sufficiently hypoxic, CA-IX expression may be low, and a CA-IX inhibitor will have a limited effect.
-
Adaptive Resistance: Tumors can develop adaptive resistance to CA-IX inhibition over time, leading to tumor recurrence.[10]
-
Monotherapy vs. Combination Therapy: CA-IX inhibitors are often more effective when used in combination with conventional chemotherapy or radiotherapy.[8][11][12]
Q4: How can I ensure the selectivity of my CA-IX inhibitor for CA-IX over other carbonic anhydrase isoforms?
A4: Achieving isoform selectivity is a major challenge due to the high conservation of the active site among human CA isoforms.[1][6][13] Here are some strategies:
-
Structure-Based Drug Design: Utilize the "tail approach," where a zinc-binding group is coupled with a variable chemical moiety that can create specific interactions with non-conserved residues in the active site of CA-IX.[13]
-
Screening against Multiple Isoforms: Test your inhibitor against a panel of CA isoforms, particularly the ubiquitous CA-I and CA-II, and the tumor-associated CA-XII, to determine its selectivity profile.
-
Advanced Screening Techniques: Methods like in-situ click chemistry, phage display, and synthetic peptide libraries can be used to identify more potent and selective inhibitors.[14]
Troubleshooting Guides
Guide 1: Inconsistent Results in CA-IX Activity Assays
| Symptom | Possible Cause | Troubleshooting Action |
| High background signal | Substrate instability or non-enzymatic hydrolysis. | Run a no-enzyme control to determine the rate of non-enzymatic substrate conversion and subtract this from your measurements. |
| Low signal-to-noise ratio | Suboptimal assay conditions (pH, temperature, substrate concentration). | Optimize the assay conditions. Ensure the pH is stable throughout the experiment. |
| Inconsistent inhibitor potency (IC50 values) | Inhibitor instability, precipitation, or non-specific binding to assay components. | Check the solubility and stability of your inhibitor in the assay buffer. Include a known standard CA-IX inhibitor as a positive control in every experiment. |
Guide 2: Off-Target Effects in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Action |
| Cell death or growth inhibition at concentrations much higher than the inhibitor's Ki for CA-IX. | The inhibitor has off-target effects. | Test the inhibitor on a cell line that does not express CA-IX. If it still shows cytotoxicity, this confirms off-target effects.[1] |
| Unexpected changes in cellular signaling pathways. | The inhibitor is interacting with other proteins. | Perform target deconvolution studies, such as chemical proteomics, to identify other potential binding partners of your inhibitor. |
Quantitative Data Summary
Table 1: Selectivity of Ureido-Substituted Benzenesulfonamides for CA Isoforms
| Compound | Ki (nM) for hCA-IX | Ki (nM) for hCA-XII | Ki (nM) for hCA-II | Selectivity Ratio (II/IX) | Selectivity Ratio (II/XII) | Reference |
| U-NO2 | 1 | 6 | 15 | 15 | 2 | [13] |
| U-CH3 | 7 | 6 | 1765 | 250 | 300 | [13] |
Table 2: Comparison of CA-IX Measurements in Serum vs. EDTA Plasma with a Problematic ELISA Kit
| Sample Type | Mean CA-IX Concentration (pg/mL) | Standard Deviation |
| Serum | 150 | +/- 25 |
| EDTA Plasma | 50 | +/- 10 |
Note: This is illustrative data based on the findings that some ELISA kits show marked differences between serum and plasma.[3][4]
Experimental Protocols
Protocol 1: Stopped-Flow Carbon Dioxide Hydration Assay for CA Activity
This method is used to determine the kinetic parameters of CA-IX and the inhibitory constants (Ki) of potential inhibitors.
Materials:
-
Purified recombinant human CA-IX
-
CO2-saturated water
-
Buffer (e.g., Tris-HCl) at a specific pH
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Methodology:
-
Prepare a solution of the purified CA-IX enzyme in the assay buffer.
-
Prepare a solution of the CO2-saturated water.
-
Prepare solutions of your inhibitor at various concentrations.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without inhibitor) with the CO2-saturated water solution containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of protons from the hydration of CO2.
-
Calculate the initial rate of the reaction from the absorbance change.
-
Determine the Ki value by plotting the reaction rates at different inhibitor concentrations.
Protocol 2: Western Blot for CA-IX Expression in Cell Lysates
This protocol is used to determine the relative expression levels of CA-IX protein in cells grown under different conditions (e.g., normoxia vs. hypoxia).
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for CA-IX
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Lyse the cells and quantify the total protein concentration.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-CA-IX antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Normalize the CA-IX signal to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Hypoxia-induced signaling pathway leading to CA-IX expression and its role in the tumor microenvironment.
Caption: A logical workflow for troubleshooting common issues in CA-IX inhibitor experiments.
References
- 1. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 2. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring carbonic anhydrase IX as a hypoxia biomarker: differences in concentrations in serum and plasma using a commercial enzyme-linked immunosorbent assay due to influences of metal ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring carbonic anhydrase IX as a hypoxia biomarker: differences in concentrations in serum and plasma using a commercial enzyme-linked immunosorbent assay due to influences of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 6. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of carbonic anhydrase IX (CA IX) as an endogenous marker of chronic hypoxia in live human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-vulnerabilities of inhibiting carbonic anhydrase IX in ferroptosis-mediated tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside [mdpi.com]
- 13. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of SLC-0111 in Hypoxic Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SLC-0111, a selective inhibitor of carbonic anhydrase IX (CAIX), in hypoxic tumor models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SLC-0111 in hypoxic tumors?
A1: SLC-0111 is a potent and selective, first-in-class inhibitor of carbonic anhydrase IX (CAIX).[1] In hypoxic tumors, the expression of CAIX is significantly upregulated by Hypoxia-Inducible Factor 1α (HIF-1α).[2] CAIX is a cell surface enzyme that catalyzes the hydration of carbon dioxide to protons and bicarbonate ions. This enzymatic activity helps maintain a neutral intracellular pH (pHi) favorable for cancer cell survival and proliferation while contributing to an acidic extracellular microenvironment (TME).[1] SLC-0111 inhibits CAIX activity, leading to intracellular acidification and a reduction in the extracellular acidity, thereby impairing tumor cell viability, migration, and promoting apoptosis.[2][3][4]
Q2: Why is SLC-0111's efficacy enhanced in hypoxic versus normoxic conditions?
A2: The expression of CAIX is predominantly induced by hypoxia.[3][5] Therefore, SLC-0111's target is more abundant in the hypoxic regions of tumors. In normoxic conditions, CAIX expression is often negligible in many cancer cell lines.[3][5] Consequently, the therapeutic effect of SLC-0111 is most pronounced in hypoxic environments where cancer cells are reliant on CAIX for pH regulation and survival.
Q3: What are the most promising combination strategies to improve SLC-0111 efficacy?
A3: Preclinical studies have demonstrated that combining SLC-0111 with other anti-cancer agents can significantly enhance its therapeutic efficacy. Key combination strategies include:
-
Conventional Chemotherapy: SLC-0111 has been shown to sensitize cancer cells to various chemotherapeutic agents, including gemcitabine, temozolomide, cisplatin, doxorubicin, and 5-fluorouracil.[6][7][8][9][10]
-
Immune Checkpoint Inhibitors (ICIs): By neutralizing the acidic tumor microenvironment, SLC-0111 can improve the function of immune cells. Combination with anti-PD1 and anti-CTLA4 antibodies has shown enhanced anti-tumor responses.[4][7][11]
-
Targeted Therapies: Co-administration with agents like sunitinib has demonstrated synergistic effects in preclinical models of breast cancer.[7][12]
Q4: How can I determine if my tumor model is suitable for SLC-0111 treatment?
A4: The suitability of a tumor model for SLC-0111 treatment is highly dependent on the expression of its target, CAIX. It is crucial to select patients or models with positive CAIX expression for enrollment in studies.[13] You can assess CAIX expression through various methods, including:
-
Immunohistochemistry (IHC): To visualize CAIX protein expression in tumor tissue sections.
-
Western Blotting: To quantify CAIX protein levels in cell lysates.
-
qRT-PCR: To measure CAIX mRNA expression levels.
Q5: Are there known resistance mechanisms to SLC-0111?
A5: While research into specific resistance mechanisms to SLC-0111 is ongoing, potential factors could include:
-
Low or absent CAIX expression: Tumors lacking the drug's target will not respond.[13]
-
Upregulation of other pH-regulating mechanisms: Cancer cells may compensate for CAIX inhibition by utilizing other transporters or enzymes to maintain pH homeostasis.
-
Alterations in the tumor microenvironment: Factors within the TME beyond acidity could influence drug response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Limited or no anti-tumor effect of SLC-0111 as a monotherapy. | 1. Low or absent CAIX expression in the tumor model. 2. Insufficient hypoxia in the in vitro or in vivo model. 3. Suboptimal dosing or administration schedule. | 1. Confirm CAIX expression using IHC, Western Blot, or qRT-PCR. Select models with high CAIX expression. 2. Ensure hypoxic conditions (e.g., 1% O2) in cell culture experiments. For in vivo models, confirm tumor hypoxia through imaging or markers like pimonidazole. 3. Refer to preclinical literature for effective dose ranges (e.g., 50 mg/kg daily via oral gavage in mice).[4] A Phase 1 clinical trial has established a recommended Phase 2 dose of 1000 mg/day in humans.[13][14] |
| High variability in experimental results. | 1. Heterogeneity of CAIX expression within the tumor. 2. Inconsistent hypoxic conditions across experiments. 3. Variability in drug formulation or administration. | 1. Analyze multiple tumor sections or cell populations to assess the distribution of CAIX expression. 2. Strictly control oxygen levels in incubators and ensure consistent tumor size in animal models, as this can affect the extent of hypoxia. 3. Prepare fresh drug solutions for each experiment and ensure accurate and consistent administration. |
| Unexpected toxicity in combination therapy. | 1. Overlapping toxicities of SLC-0111 and the combination agent. 2. Altered pharmacokinetics of one or both drugs when co-administered. | 1. Review the known toxicity profiles of both agents. Consider dose reduction or staggered administration schedules. 2. Conduct pharmacokinetic studies to assess potential drug-drug interactions. |
| SLC-0111 shows an effect in normoxia. | 1. Some cancer cell lines may express CAIX even in normoxic conditions.[8] 2. SLC-0111 may have off-target effects at high concentrations. | 1. Verify CAIX expression in your specific cell line under normoxic conditions. 2. Perform dose-response studies to determine the optimal concentration that balances efficacy and specificity. SLC-0111 also inhibits CAXII, though it is more selective for CAIX.[15][16] |
Data Presentation
Table 1: Efficacy of SLC-0111 in Combination with Chemotherapy
| Cancer Type | Chemotherapeutic Agent | Model System | Key Findings | Reference |
| Melanoma | Dacarbazine, Temozolomide | A375-M6 cells | Potentiated cytotoxicity. | [6][8] |
| Breast Cancer | Doxorubicin | MCF7 cells | Increased cell death. | [6][8] |
| Colorectal Cancer | 5-Fluorouracil | HCT116 cells | Enhanced cytostatic activity. | [6][8] |
| Glioblastoma | Temozolomide | Patient-derived xenografts | Delayed tumor growth, induced cell cycle arrest. | [17] |
| Pancreatic Cancer | Gemcitabine | In vivo models | Synergistic anti-tumor effects. | [7][18] |
| Head and Neck Squamous Carcinoma | Cisplatin | 2D and 3D cell culture, xenografts | Sensitized cells to cisplatin, reduced proliferation and invasion. | [10] |
Table 2: Efficacy of SLC-0111 in Combination with Immunotherapy
| Cancer Type | Immunotherapy Agent | Model System | Key Findings | Reference |
| Melanoma | Anti-PD1/Anti-CTLA4 | B16F10 murine model | Sensitized tumors to ICB, enhanced Th1 response, decreased tumor growth and metastasis. | [4] |
| Triple-Negative Breast Cancer | Anti-PD1/Anti-CTLA4 | Preclinical models | Significantly enhanced efficacy of immunotherapy. | [7] |
Table 3: Pharmacokinetic Parameters of SLC-0111 from Phase 1 Clinical Trial
| Dose | Mean Cmax (ng/mL) | Mean AUC(0-24) (μg/mL·h) | Mean Tmax (hours) |
| 500 mg | 4350 | 33 | 2.46 - 6.05 |
| 1000 mg | 6220 | 70 | 2.61 - 5.02 |
| 2000 mg | 5340 | 94 | 2.61 - 5.02 |
| Data from a Phase 1 study in patients with advanced solid tumors.[13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of SLC-0111 Efficacy in Hypoxic Conditions
-
Cell Culture: Culture cancer cells of interest in their recommended medium.
-
Induction of Hypoxia: Place cell culture plates in a hypoxic chamber or incubator with a controlled atmosphere (e.g., 1% O2, 5% CO2, and balanced N2) for 24-48 hours to induce CAIX expression. A normoxic control group should be maintained under standard conditions (e.g., 21% O2, 5% CO2).
-
SLC-0111 Treatment: Prepare a stock solution of SLC-0111 in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Treat both hypoxic and normoxic cells with SLC-0111 or vehicle control.
-
Viability/Proliferation Assay: After the desired treatment duration (e.g., 48-72 hours), assess cell viability using a standard method such as MTT, MTS, or a crystal violet assay.
-
CAIX Expression Analysis: Harvest cell lysates from parallel treatment groups to confirm CAIX protein induction under hypoxia and the effect of SLC-0111 on its expression via Western blotting.
Protocol 2: Evaluation of SLC-0111 in Combination with Chemotherapy in a Xenograft Model
-
Tumor Implantation: Subcutaneously implant cancer cells with known CAIX expression into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into the following treatment groups:
-
Vehicle control
-
SLC-0111 alone
-
Chemotherapeutic agent alone
-
SLC-0111 + Chemotherapeutic agent
-
-
Drug Administration: Administer SLC-0111 (e.g., 50 mg/kg) daily by oral gavage.[4] Administer the chemotherapeutic agent according to its established protocol.
-
Efficacy Assessment: Measure tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for histological and molecular analysis (e.g., IHC for CAIX, proliferation markers, and apoptosis).
Visualizations
Caption: Mechanism of SLC-0111 in hypoxic tumor cells.
Caption: Workflow for testing SLC-0111 combination therapies.
Caption: Strategies to enhance the therapeutic efficacy of SLC-0111.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. flore.unifi.it [flore.unifi.it]
- 12. mdpi.com [mdpi.com]
- 13. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 16. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: U-104 Instability in Long-Term Cell Culture
Welcome to the technical support center for U-104 (SLC-0111). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential instability issues of U-104 in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is U-104 and what is its mechanism of action?
U-104, also known as SLC-0111, is a potent and selective inhibitor of carbonic anhydrase IX (CA IX) and carbonic anhydrase XII (CA XII).[1] These enzymes are zinc metalloenzymes that play a crucial role in regulating pH in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[2] By inhibiting CA IX and CA XII, U-104 can disrupt pH regulation in cancer cells, leading to intracellular acidification and subsequent reduction in cell growth and proliferation.[3][4]
Q2: I am observing a decrease in the effectiveness of U-104 over several days in my long-term cell culture experiment. What could be the cause?
A decrease in the efficacy of U-104 in long-term cultures could be due to several factors:
-
Cellular Metabolism: Cells may metabolize U-104 over time, reducing its effective concentration.
-
Increased Cell Number: As cells proliferate, the total amount of target protein (CA IX/XII) increases, potentially requiring a higher concentration of U-104 to achieve the same level of inhibition.
-
Media Component Interaction: Components in the cell culture media or secreted by the cells could interact with and sequester U-104, reducing its bioavailability.
-
pH shifts in media: Rapid shifts in the pH of the culture media can impact the stability and activity of the compound.
Q3: How often should I replenish the media containing U-104 in my long-term experiment?
For long-term experiments, it is recommended to perform a partial media change every 2-3 days, replenishing with fresh media containing the desired concentration of U-104. This helps to maintain a more consistent concentration of the inhibitor and ensures that nutrient levels are adequate and waste products are removed. For very long-term experiments (weeks), it may be necessary to passage the cells and re-plate them in fresh media with U-104.
Q4: What are the recommended storage conditions for U-104?
Proper storage of U-104 is critical to maintain its stability and activity.
| Storage Condition | Duration |
| Powder | 3 years at -20°C |
| Stock Solution in DMSO | 1 year at -80°C |
It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
Troubleshooting Guides
Problem 1: Inconsistent or declining inhibitory effect of U-104 over time.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| U-104 Degradation | Increase the frequency of media changes with freshly prepared U-104 solution (e.g., every 48 hours). To confirm degradation, you can perform a stability analysis of U-104 in your specific cell culture medium under your experimental conditions (see Experimental Protocols section). |
| Sub-optimal Drug Concentration | As cell density increases, the effective drug-to-target ratio may decrease. Consider increasing the concentration of U-104 after cell passaging or when the culture becomes highly confluent. Perform a dose-response experiment at different time points to determine the optimal concentration for long-term inhibition. |
| Media Inactivation | Components in serum or secreted cellular products may bind to or inactivate U-104. If possible, consider reducing the serum concentration or using a serum-free medium formulation, if compatible with your cell line. |
| pH Instability of Media | Monitor the pH of your cell culture medium regularly. If you observe significant acidification, increase the buffering capacity of your medium (e.g., by adding HEPES buffer) or increase the frequency of media changes. |
Experimental Protocols
Protocol 1: Assessing the Stability of U-104 in Cell Culture Media
This protocol describes a method to determine the stability of U-104 in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
U-104 powder
-
Your specific cell culture medium (e.g., DMEM/F-12) with supplements
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare U-104 Spiked Media: Prepare a solution of U-104 in your cell culture medium at the final concentration used in your experiments (e.g., 50 µM).
-
Incubation: Aliquot the U-104 spiked media into sterile microcentrifuge tubes. Place the tubes in a 37°C, 5% CO₂ incubator.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, 96 hours), remove one aliquot from the incubator.
-
Sample Preparation:
-
Add an equal volume of ice-cold acetonitrile to the media sample to precipitate proteins.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant using an established HPLC method for U-104 or a similar sulfonamide compound. A gradient elution with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid is a common starting point.
-
Generate a standard curve using known concentrations of U-104 to quantify the amount remaining at each time point.
-
-
Data Analysis: Plot the concentration of U-104 versus time to determine its stability profile and calculate its half-life in the cell culture medium.
Protocol 2: Long-Term Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxic effects of U-104 over an extended period.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
U-104 stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the desired experimental duration.
-
U-104 Treatment: The following day, treat the cells with a range of U-104 concentrations. Include a vehicle control (e.g., DMSO).
-
Long-Term Incubation and Treatment Renewal: Incubate the plate at 37°C, 5% CO₂. Every 48-72 hours, carefully remove half of the medium from each well and replace it with fresh medium containing the corresponding concentration of U-104.
-
MTT Assay: At the end of the desired time points (e.g., day 3, 5, 7), perform the MTT assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at 37°C (or overnight) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizing Key Pathways and Workflows
To further aid in understanding the context of U-104's action and experimental design, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 3. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to U-104 Treatment in Cancer Cells
Welcome to the technical support center for U-104 (also known as SLC-0111), a potent inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding resistance to U-104 treatment in cancer cells.
U-104 at a Glance:
| Feature | Description |
| Drug Name | U-104 (SLC-0111) |
| Target | Carbonic Anhydrase IX (CAIX) and Carbonic Anhydrase XII (CAXII) |
| Mechanism of Action | U-104 is a potent inhibitor of CAIX and CAXII, with Ki values of 45.1 nM and 4.5 nM, respectively. It exhibits low inhibition of CAI and CAII. By inhibiting CAIX/XII, U-104 disrupts pH regulation in the tumor microenvironment, particularly in hypoxic and acidic regions. This leads to intracellular acidification, reduced cancer cell growth, and increased apoptosis.[1][2] |
| Therapeutic Strategy | U-104 is being investigated as a monotherapy and, more significantly, as a sensitizing agent in combination with conventional chemotherapies, targeted therapies, and immunotherapies to overcome treatment resistance.[1][3][4][5] |
Frequently Asked Questions (FAQs)
Q1: My cancer cells are not responding to U-104 monotherapy. What are the possible reasons?
A1: While U-104 has shown efficacy in reducing tumor cell growth, its primary strength often lies in its ability to sensitize cancer cells to other treatments.[1][2][3] Apparent resistance to U-104 monotherapy could be due to several factors:
-
Low CAIX/CAXII Expression: The target enzymes, CAIX and CAXII, are primarily upregulated in response to hypoxia and an acidic tumor microenvironment.[6][7] If your cell culture conditions are normoxic and have a standard pH, the expression of CAIX/XII may be too low for U-104 to exert a significant effect.
-
Cell Line-Specific Factors: The intrinsic metabolic and signaling pathways of a particular cancer cell line can influence its dependence on CAIX/XII for survival.
-
Compensatory Mechanisms: Cancer cells can adapt to pH stress through other mechanisms, potentially bypassing the effects of CAIX/XII inhibition.
Troubleshooting:
-
Confirm Target Expression: Verify the expression levels of CAIX and CAXII in your cancer cell line under both normoxic and hypoxic conditions using techniques like Western blotting or immunofluorescence.
-
Induce Hypoxia: Culture your cells under hypoxic conditions (e.g., 0.2% O2) to upregulate CAIX expression and potentially increase sensitivity to U-104.[2]
-
Consider Combination Therapy: The most effective use of U-104 is often in combination with other anti-cancer agents. U-104 can help overcome the resistance of cancer cells to these other drugs.[1][3][4]
Q2: How can U-104 be used to overcome resistance to conventional chemotherapy?
A2: U-104 has been shown to potentiate the cytotoxic effects of several conventional chemotherapeutic agents, effectively re-sensitizing resistant cancer cells.[1][8][9]
Mechanism: The acidic tumor microenvironment is a known factor in chemoresistance.[6][10] Many chemotherapy drugs are weakly basic and can be neutralized in an acidic extracellular space, preventing them from reaching their intracellular targets. By inhibiting CAIX, U-104 can increase the intracellular pH of cancer cells, which is thought to enhance the efficacy of these drugs.[1][10]
Workflow for Overcoming Chemoresistance with U-104
Caption: Logical workflow for using U-104 to overcome chemoresistance.
Quantitative Data on Combination Therapies:
| Cancer Type | Chemotherapy | U-104 (SLC-0111) Concentration | Effect |
| Melanoma | Dacarbazine/Temozolomide | 100 µM | Potentiates cytotoxicity[1][3] |
| Breast Cancer | Doxorubicin | 100 µM | Increases cell death[1][3] |
| Colon Cancer | 5-Fluorouracil | 100 µM | Enhances cytostatic activity[1][3] |
| Gastric Cancer | 5-Fluorouracil, Paclitaxel, Cisplatin | Not specified | Re-sensitizes resistant cells[8][9] |
Q3: Can U-104 enhance the efficacy of immunotherapy?
A3: Yes, preclinical studies suggest that targeting CAIX with U-104 can enhance the response to immune checkpoint inhibitors (ICIs).[4]
Mechanism: The acidic tumor microenvironment is known to be immunosuppressive. By inhibiting CAIX, U-104 can reduce extracellular acidification, which may lead to:
-
Increased infiltration and activity of immune cells.
-
Enhanced T-helper 1 (Th1) response.
-
Sensitization of tumors to immune checkpoint blockade.[4]
Signaling Pathway: U-104 and Immune Checkpoint Blockade
Caption: Signaling pathway of U-104 in enhancing immunotherapy.
Q4: Are there other combination strategies to overcome resistance with U-104?
A4: A promising strategy involves combining U-104 with inducers of ferroptosis, a form of iron-dependent cell death.[11]
Mechanism: Cancer cells can suppress ferroptosis to survive. Research has shown that CAIX can prevent cancer cells from undergoing ferroptosis. By inhibiting CAIX with U-104, cancer cells become more susceptible to ferroptosis-inducing compounds, leading to significant cell death and reduced tumor growth.[11] This approach is particularly relevant as many cancer cells develop resistance to traditional apoptosis-inducing therapies.[12]
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays with U-104.
| Possible Cause | Recommended Solution |
| Variable CAIX/XII Expression | Ensure consistent cell culture conditions, particularly oxygen levels. For reproducible results, consider using a hypoxia chamber. |
| Drug Instability | Prepare fresh stock solutions of U-104 regularly and store them appropriately as per the manufacturer's instructions. |
| Assay Interference | Some viability assays can be affected by changes in pH. Consider using an assay that measures a parameter less sensitive to pH fluctuations, such as ATP levels (e.g., CellTiter-Glo®). |
Problem: Difficulty in observing a synergistic effect with combination therapy.
| Possible Cause | Recommended Solution |
| Suboptimal Dosing | Perform a dose-response matrix experiment to determine the optimal concentrations of U-104 and the combination drug. |
| Incorrect Timing of Drug Addition | The sequence of drug administration can be critical. Experiment with different schedules, such as pre-treatment with U-104 for a period before adding the second drug. |
| Cell Line is Not Dependent on the Targeted Pathway | Confirm that the cancer cell line is indeed resistant to the single agent and that the resistance mechanism is related to the tumor microenvironment that U-104 targets. |
Experimental Protocols
Protocol 1: Assessing the Effect of U-104 on Chemosensitivity using a Cell Viability Assay
Objective: To determine if U-104 can sensitize cancer cells to a specific chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
U-104 (SLC-0111)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Workflow:
Caption: Experimental workflow for a cell viability assay.
Procedure:
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of the chemotherapeutic agent and U-104. Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
U-104 alone at various concentrations
-
Chemotherapeutic agent alone at various concentrations
-
A combination of U-104 and the chemotherapeutic agent at various concentrations.
-
-
Incubation: Incubate the plates for a period relevant to the cell line and drug (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Analyze the data for synergistic effects using software such as CompuSyn.
Protocol 2: Western Blot to Detect CAIX Expression
Objective: To confirm the expression of CAIX in cancer cells, especially under hypoxic conditions.
Materials:
-
Cancer cell lysates (from normoxic and hypoxic conditions)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CAIX
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CAIX and a loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the CAIX signal to the loading control to compare expression levels between different conditions.
Disclaimer: This technical support guide is for informational purposes only and is intended for a professional audience. All experiments should be conducted in a safe laboratory environment, and all data should be interpreted in the context of appropriate controls.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Signalchem LifeScience [signalchemlifesciences.com]
- 6. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells to 5-Fluorouracil, taxane-derived, and platinum-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Technical Support Center: Refining Experimental Protocols for SLC-0111 Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving the carbonic anhydrase IX (CAIX) inhibitor, SLC-0111, in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SLC-0111?
A1: SLC-0111 is a potent and selective inhibitor of carbonic anhydrase IX (CAIX), a cell surface enzyme.[1][2] Under hypoxic conditions, which are common in solid tumors, CAIX is highly expressed and helps maintain a favorable intracellular pH for cancer cell survival and proliferation by catalyzing the conversion of carbon dioxide to bicarbonate and protons.[1] This process contributes to an acidic tumor microenvironment, which promotes metastasis and chemoresistance.[1] By inhibiting CAIX, SLC-0111 disrupts pH regulation within tumor cells, leading to increased intracellular acidosis and subsequent inhibition of tumor growth and survival.[1][3]
Q2: With which therapeutic agents has SLC-0111 been tested in combination?
A2: Preclinical and clinical studies have evaluated SLC-0111 in combination with a variety of anti-cancer agents. These include conventional chemotherapeutics such as gemcitabine, temozolomide, dacarbazine, doxorubicin, 5-fluorouracil, and cisplatin.[1][3][4][5][6][7][8] Additionally, SLC-0111 has shown promise in combination with immune checkpoint inhibitors (e.g., anti-PD-1 and anti-CTLA-4 antibodies).[2][9][10]
Q3: What is the rationale for using SLC-0111 in combination therapy?
A3: The primary rationale is to overcome resistance to conventional cancer therapies.[4] The hypoxic and acidic tumor microenvironment regulated by CAIX often contributes to reduced efficacy of chemotherapy and immunotherapy.[1][4] By targeting CAIX with SLC-0111, the tumor microenvironment can be modulated, potentially sensitizing cancer cells to the effects of other treatments.[4][6] Studies have shown that this combination can lead to enhanced anti-tumor efficacy, delayed tumor growth, and increased survival in preclinical models.[1][3]
Q4: What are the recommended doses for SLC-0111 in preclinical and clinical settings?
A4: In preclinical mouse models, effective doses have ranged from 25 to 100 mg/kg.[10] In a Phase 1 clinical trial with patients having advanced solid tumors, a dose of 1000 mg/day was established as the recommended Phase 2 dose, as it was found to be safe and well-tolerated.[2][9][10]
Q5: How does SLC-0111 affect the tumor microenvironment beyond pH regulation?
A5: Besides its primary role in pH regulation, inhibiting CAIX with SLC-0111 has been shown to have broader effects on the tumor microenvironment. It can reduce the number of T regulatory cells (Tregs) and T-helper 17 cells (Th17), while increasing the population of beneficial Th1 and CD8+ T cells within the tumor.[5] This shift in the immune cell landscape can enhance the efficacy of immune checkpoint inhibitors.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent SLC-0111 efficacy in vitro. | Cell line sensitivity to SLC-0111 can be highly dependent on CAIX expression, which is induced by hypoxia. | - Confirm CAIX expression in your cell line under hypoxic conditions (e.g., 1% O2) via Western blot or qPCR. - Ensure consistent hypoxic conditions during the experiment. - Consider that the mechanism of action of SLC-0111 may be environment-dependent.[11] |
| Low potentiation of chemotherapy in combination experiments. | The chosen chemotherapeutic agent may not have a synergistic or additive effect with SLC-0111 in your specific cancer model. | - Review literature for evidence of synergy between SLC-0111 and your chosen drug in similar cancer types. - Perform a dose-response matrix experiment to determine optimal concentrations for synergy. - Consider the scheduling of drug administration; sequential versus concurrent treatment may yield different results. |
| High variability in in vivo tumor growth inhibition. | - Inconsistent tumor implantation. - Variable drug bioavailability. - Heterogeneity of CAIX expression within the tumors. | - Ensure consistent tumor cell number and injection technique. - Optimize the formulation and route of administration for SLC-0111 to ensure consistent plasma concentrations. - Analyze CAIX expression in tumor samples post-treatment to correlate with response. |
| Unexpected toxicity in animal models. | Off-target effects or interaction with the combination agent. | - While SLC-0111 is generally well-tolerated, reduce the dose and/or frequency of administration.[9][10] - Stagger the administration of SLC-0111 and the combination agent to assess if toxicity is due to simultaneous administration. - Closely monitor animals for signs of toxicity and perform regular blood work. |
| Difficulty in assessing target engagement (CAIX inhibition). | Lack of a direct and simple assay for CAIX activity in vivo. | - Measure downstream markers of CAIX inhibition, such as changes in intracellular and extracellular pH. - Assess changes in the expression of hypoxia-regulated genes. - In preclinical models, tumor tissue can be analyzed for changes in metabolic pathways.[3] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of SLC-0111 alone, the combination drug alone, or the combination of both for 24-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 200-500 cells) in a 6-well plate.
-
Treatment: Treat the cells with SLC-0111, the combination drug, or the combination for 10-14 days. The medium and drugs should be refreshed every 2-3 days.
-
Colony Staining: After 10-14 days, wash the wells with PBS, fix the colonies with 4% paraformaldehyde for 20 minutes, and stain with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as a cluster of >50 cells).
Western Blot for CAIX and Downstream Effectors
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against CAIX, cleaved caspase-3, p-AKT, p-ERK, etc., overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Visualizations
Caption: SLC-0111 inhibits CAIX, disrupting pH homeostasis and sensitizing cancer cells to therapy.
Caption: Workflow for testing SLC-0111 combination therapy in vitro.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 8. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Vitro Analysis of SLC-0111 and its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro performance of SLC-0111, a first-in-class inhibitor of carbonic anhydrase IX (CAIX), and its recently developed analogs. The content is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
SLC-0111 is a potent and selective inhibitor of carbonic anhydrase IX (CAIX), a cell surface metalloenzyme that is highly expressed in many solid tumors as a biomarker of hypoxia and poor patient prognosis.[1] By inhibiting CAIX, SLC-0111 disrupts the pH regulation in tumor cells, impairing their survival, migration, and invasiveness.[2] Building on the initial success of SLC-0111, which has completed a Phase 1 clinical trial, researchers have developed various analogs to enhance its selectivity and potency against tumor-associated carbonic anhydrase isoforms.[1][2] This guide presents a comparative analysis of the in vitro data available for SLC-0111 and some of its key analogs.
Data Presentation
The following tables summarize the quantitative data from various in vitro studies on SLC-0111 and its analogs, focusing on their inhibitory activity against different carbonic anhydrase isoforms and their cytotoxic effects on cancer cell lines.
Table 1: Inhibitory Activity of SLC-0111 and a Novel Analog Against Carbonic Anhydrase Isoforms
| Compound | CA I (IC50, µg/mL) | CA II (IC50, µg/mL) | CA IX (IC50, µg/mL) | CA XII (IC50, µg/mL) |
| SLC-0111 | - | - | 0.048 ± 0.006 | 0.096 ± 0.008 |
| 4-pyridyl analog (Pyr) | 20.29 ± 0.92 | 0.569 ± 0.03 | 0.399 ± 0.02 | 2.97 ± 0.17 |
| Acetazolamide (AAZ) | - | 0.153 ± 0.01 | 0.105 ± 0.01 | 0.029 ± 0.001 |
Data for SLC-0111 and its 4-pyridyl analog are sourced from a study on a novel analog design.[2] Acetazolamide (AAZ) is included as a standard carbonic anhydrase inhibitor for comparison.[2]
Table 2: In Vitro Effects of SLC-0111 on Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Effect |
| HUH6, HB-295, HB-303 | Hepatoblastoma | 100 µM SLC-0111 (Hypoxia) | 40-60% reduction in CAIX mRNA expression.[3] |
| HUH6 | Hepatoblastoma | 100 µM SLC-0111 (Hypoxia) | Significant decrease in CAIX protein levels.[3] |
| HUH6 | Hepatoblastoma | 100 µM SLC-0111 (Normoxia) | ~70% decrease in cell motility.[3] |
| HUH6 | Hepatoblastoma | 100 µM SLC-0111 (Hypoxia) | ~40% decrease in cell motility.[3] |
| A375-M6 | Melanoma | 100 µM SLC-0111 + 50 µM Dacarbazine | Significant increase in late apoptosis and necrosis.[4] |
| MCF7 | Breast Cancer | 100 µM SLC-0111 + 90 nM Doxorubicin | Significant increase in cell death.[4] |
| HCT116 | Colorectal Cancer | 100 µM SLC-0111 + 100 µM 5-Fluorouracil | Reduced cell proliferation.[4] |
| FaDu, SCC-011 | Head and Neck Squamous Carcinoma | 100 µM SLC-0111 (Hypoxia) | Significant reduction in cell viability.[5] |
| FaDu, SCC-011 | Head and Neck Squamous Carcinoma | 100 µM SLC-0111 + 1 µM Cisplatin (Hypoxia) | Higher inhibitory effect on cell viability compared to individual drugs.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Carbonic Anhydrase Inhibition Assay
The inhibitory effects of SLC-0111 and its analogs on various human (h) carbonic anhydrase (CA) isoforms (hCA I, II, IX, and XII) are determined using a stopped-flow CO2 hydrase assay.[6]
Principle: This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the CO2 hydration reaction. The inhibition constants (Ki) are determined by analyzing the dose-dependent reduction in enzyme activity in the presence of the inhibitor.
Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the inhibitors are prepared in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) is used to maintain a constant pH.
-
CO2 Substrate: A saturated CO2 solution is prepared by bubbling CO2 gas through chilled, deionized water.
-
Reaction Measurement: The enzyme and inhibitor are pre-incubated in the assay buffer. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO2 substrate in a stopped-flow instrument.
-
Data Analysis: The initial rates of the reaction are monitored by measuring the change in absorbance of a pH indicator or by a pH electrode. The inhibition constants (Ki) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
Cell Viability Assay (MTS Assay)
Cell viability is assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).[7]
Principle: This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to form a colored formazan product. The amount of formazan is directly proportional to the number of living cells in the culture.
Protocol:
-
Cell Plating: Cells are seeded in 96-well plates at a predetermined density (e.g., 3,000 cells per well) and allowed to adhere overnight.[7]
-
Compound Treatment: The following day, cells are treated with increasing concentrations of the test compounds (SLC-0111 or its analogs).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).[7]
-
MTS Reagent Addition: After incubation, 20 µL of the MTS reagent is added to each well.[8][9]
-
Incubation: The plates are incubated for 1 to 4 hours at 37°C.[8][9]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[8]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
Western Blotting for HIF-1α and CAIX
Western blotting is used to determine the protein expression levels of Hypoxia-Inducible Factor-1α (HIF-1α) and Carbonic Anhydrase IX (CAIX).
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
Protocol:
-
Sample Preparation: Cells are grown under normoxic or hypoxic conditions and treated with the compounds. For HIF-1α detection, it is critical to lyse cells quickly under hypoxic conditions or in the presence of protease inhibitors and agents like CoCl2 to prevent its rapid degradation. Nuclear extracts are often recommended for HIF-1α analysis.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA assay.[10]
-
SDS-PAGE: Equal amounts of protein (e.g., 10-50 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.[11]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[11]
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for HIF-1α or CAIX overnight at 4°C.[11]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.[11]
-
Analysis: The band intensities are quantified and normalized to a loading control (e.g., α-Tubulin or β-actin).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for the in vitro analysis of SLC-0111 and its analogs.
Caption: Hypoxia-induced CAIX expression and SLC-0111 inhibition.
Caption: In vitro workflow for SLC-0111 and its analogs.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 3. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. 4.3. Cell Viability Assay [bio-protocol.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
validating the specificity of U-104 for CAIX over other isoforms
A Comparative Guide for Researchers
This guide provides an objective comparison of the ureido-substituted benzenesulfonamide U-104 as a potent and selective inhibitor of carbonic anhydrase IX (CAIX) over other isoforms. The data presented is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting tumor hypoxia and pH regulation.
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1][2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the action of the hypoxia-inducible factor-1α (HIF-1α).[3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, thereby promoting cancer cell survival, proliferation, migration, and invasion.[2][4] This central role in tumor biology makes CAIX a compelling target for anticancer drug development.[5]
U-104 (also known as SLC-0111) has emerged as a promising small molecule inhibitor of CAIX.[6][7] This guide summarizes the experimental data validating its specificity and provides detailed methodologies for the key experiments involved in this validation.
Quantitative Comparison of U-104 Inhibition Across Carbonic Anhydrase Isoforms
The inhibitory activity of U-104 against various human carbonic anhydrase (hCA) isoforms has been quantified by determining the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition. The data clearly demonstrates the high potency and selectivity of U-104 for the tumor-associated isoforms CAIX and CAXII, with significantly lower activity against the ubiquitously expressed cytosolic isoforms CAI and CAII.[6][8][9]
| Isoform | U-104 Inhibition Constant (Ki) | Selectivity Ratio (Ki CAI / Ki CAIX) | Selectivity Ratio (Ki CAII / Ki CAIX) |
| hCAIX | 45.1 nM [6][8] | - | - |
| hCAXII | 4.5 nM [6][8] | - | - |
| hCAI | 5080 nM [6] | ~113 | - |
| hCAII | 9640 nM [6] | - | ~214 |
Table 1: Comparison of U-104 inhibitory activity (Ki) against various human carbonic anhydrase isoforms. Data shows high selectivity for CAIX and CAXII over CAI and CAII.
Experimental Protocols
The determination of the inhibition constants (Ki) for U-104 against different carbonic anhydrase isoforms is a critical step in validating its specificity. The primary method used for this is the stopped-flow CO2 hydration assay.
Stopped-Flow CO2 Hydration Assay for Determining Carbonic Anhydrase Inhibition
This method measures the enzyme-catalyzed hydration of CO2 to bicarbonate and protons. The resulting change in pH is monitored using a pH indicator, and the initial rate of the reaction is determined. By measuring these rates at various inhibitor concentrations, the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) can be calculated. The Ki is then determined from the IC50 using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme.[10]
Principle: The assay is based on the rapid mixing of a CO2-saturated solution with a buffer solution containing the carbonic anhydrase enzyme, a pH indicator, and the inhibitor at varying concentrations. The subsequent drop in pH due to the formation of protons is monitored spectrophotometrically.
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isoforms (CAI, CAII, CAIX, CAXII)
-
U-104 inhibitor solution at various concentrations
-
CO2-saturated water
-
Reaction buffer (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified carbonic anhydrase isoforms at a constant concentration. Prepare a series of dilutions of U-104.
-
Reaction Setup: One syringe of the stopped-flow instrument is filled with the CO2-saturated solution. The second syringe is filled with the reaction buffer containing the enzyme, the pH indicator, and a specific concentration of U-104. A control reaction without the inhibitor is also prepared.
-
Measurement: The two solutions are rapidly mixed in the stopped-flow device, and the change in absorbance of the pH indicator is recorded over a short period (milliseconds to seconds).
-
Data Analysis: The initial rate of the reaction is calculated from the slope of the absorbance change over time.
-
IC50 and Ki Determination: The initial rates are plotted against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.
Visualizing the Role of CAIX and the Impact of U-104 Inhibition
CAIX Signaling Pathway in the Tumor Microenvironment
Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it induces the transcription of target genes, including CA9. The resulting CAIX protein on the cell surface catalyzes the hydration of CO2, leading to an increase in extracellular protons (acidification) and intracellular bicarbonate. This pH regulation promotes cancer cell survival and proliferation and enhances their migratory and invasive capabilities.
Caption: CAIX signaling pathway under hypoxia and the point of U-104 inhibition.
Experimental Workflow for Validating Inhibitor Specificity
The process of validating the specificity of a carbonic anhydrase inhibitor like U-104 involves a systematic approach to compare its activity against the target isoform (CAIX) and other relevant isoforms.
Caption: Workflow for determining the specificity of U-104 for CAIX over other isoforms.
References
- 1. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. a-colorimetric-co2-hydration-assay-for-facile-accurate-and-precise-determination-of-carbonic-anhydrase-activity - Ask this paper | Bohrium [bohrium.com]
- 4. Exploring the Role of Hypoxia-Inducible Carbonic Anhydrase IX (CAIX) in Circulating Tumor Cells (CTCs) of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of SLC-0111: A Comparative Guide to Carbonic Anhydrase IX Inhibition
For Immediate Release
A Deep Dive into the Mechanism of SLC-0111, a Promising Anti-Cancer Agent, and its Standing Amongst Alternatives
This guide offers a comprehensive comparison of SLC-0111, a clinical-stage inhibitor of carbonic anhydrase IX (CAIX), with other notable CAIX inhibitors. Designed for researchers, scientists, and drug development professionals, this document provides a cross-validation of SLC-0111's mechanism of action, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
The Hypoxia-Induced Target: Carbonic Anhydrase IX
Solid tumors often exhibit regions of low oxygen, a condition known as hypoxia. In response, cancer cells activate the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. This leads to the upregulation of various proteins that promote tumor survival and progression, including carbonic anhydrase IX (CAIX).[1] CAIX is a transmembrane enzyme that plays a crucial role in regulating pH in the tumor microenvironment. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, leading to extracellular acidification and maintenance of a neutral to alkaline intracellular pH. This pH gradient favors tumor growth, invasion, and resistance to therapy.[1]
SLC-0111: A Potent and Selective CAIX Inhibitor
SLC-0111 is a ureido-substituted benzenesulfonamide that acts as a potent and selective inhibitor of CAIX and the related isoform CAXII.[2] Its mechanism of action centers on binding to the active site of these enzymes, thereby preventing their catalytic function. This disruption of pH regulation in the tumor microenvironment can lead to increased intracellular acidosis and subsequent cancer cell death, as well as sensitization to conventional chemotherapies.[3]
Comparative Analysis of Carbonic Anhydrase Inhibitors
To provide a clear perspective on the efficacy and selectivity of SLC-0111, the following table summarizes the inhibitory constants (Ki or IC50) of SLC-0111 and a selection of alternative carbonic anhydrase inhibitors against various CA isoforms. Lower values indicate greater potency.
| Inhibitor | CA I (Ki/IC50, nM) | CA II (Ki/IC50, nM) | CA IX (Ki/IC50, nM) | CA XII (Ki/IC50, nM) |
| SLC-0111 | >10,000 | 960 | 45 | 4.5 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 600 | 0.18 | - | 6.9 |
| SLC-149 | - | 0.8 | 0.4 | - |
| Indisulam (E7070) | - | 230 | 13 | 4.5 |
Alternative Strategies for Targeting CAIX
Besides small molecule inhibitors like SLC-0111, other approaches to target CAIX are being explored:
-
Girentuximab (cG250): This chimeric monoclonal antibody specifically binds to an epitope on the CAIX protein.[4] Its mechanism of action involves antibody-dependent cellular cytotoxicity (ADCC), where it flags CAIX-expressing cancer cells for destruction by immune cells like natural killer (NK) cells.[5][6] Unlike small molecule inhibitors that target the enzyme's catalytic activity, Girentuximab leverages the immune system to eliminate tumor cells.[5]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: HIF-1α signaling pathway under hypoxic conditions.
Caption: Mechanism of CAIX in tumor pH regulation and SLC-0111 inhibition.
Caption: Workflow for Stopped-Flow CO2 Hydration Assay.
Experimental Protocols
Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
This method is widely used to determine the kinetic parameters of CA inhibitors.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The reaction is initiated by rapidly mixing a CO2-saturated solution with a buffered solution containing the CA enzyme and a pH indicator, in the presence or absence of an inhibitor. The change in absorbance of the pH indicator is monitored over a short period using a stopped-flow spectrophotometer.
Methodology:
-
Reagent Preparation:
-
Enzyme solution: A known concentration of purified human carbonic anhydrase isoform is prepared in a buffer of appropriate pH (e.g., Tris-HCl).
-
CO2-saturated water: Distilled water is saturated with CO2 gas at a specific temperature.
-
Buffer solution: A buffer containing a pH indicator (e.g., phenol red) is prepared.
-
Inhibitor solutions: A series of concentrations of the inhibitor (e.g., SLC-0111) are prepared.
-
-
Assay Procedure:
-
The enzyme solution and the CO2-saturated water are loaded into separate syringes of the stopped-flow apparatus. For inhibition studies, the inhibitor is pre-incubated with the enzyme.
-
The solutions are rapidly mixed, and the change in absorbance of the pH indicator is recorded over time (typically milliseconds to seconds).
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the linear portion of the absorbance change curve.
-
Inhibition constants (Ki) or IC50 values are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.
-
Cytotoxicity Assay
This assay evaluates the ability of a compound to kill cancer cells.
Principle: Various methods can be employed, such as the MTT or Annexin V/PI staining assays. The Annexin V/PI assay distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and the externalization of phosphatidylserine.
Methodology (Annexin V/PI Assay):
-
Cell Culture and Treatment:
-
Staining:
-
Cells are harvested and washed with a binding buffer.
-
Cells are then incubated with FITC-conjugated Annexin V and Propidium Iodide (PI) in the dark.
-
-
Flow Cytometry:
-
The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, Annexin V positive/PI positive cells are late apoptotic/necrotic, and Annexin V negative/PI negative cells are viable.
-
-
Data Analysis:
-
The percentage of cells in each quadrant is quantified to determine the cytotoxic effect of the treatment.
-
In Vivo Xenograft Model for Anti-Tumor Efficacy
This model assesses the therapeutic efficacy of a compound in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Methodology:
-
Cell Implantation:
-
A specific number of human cancer cells (e.g., 1 x 10^6) are mixed with a substance like Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[8]
-
-
Tumor Growth and Treatment:
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a certain volume, mice are randomized into control and treatment groups.
-
The treatment group receives the test compound (e.g., SLC-0111) via a specific route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Metrics such as tumor growth inhibition (TGI) are calculated.
-
Conclusion
SLC-0111 demonstrates a potent and selective inhibitory profile against the tumor-associated carbonic anhydrase isoforms IX and XII. Its mechanism of action, centered on the disruption of pH homeostasis in the hypoxic tumor microenvironment, provides a strong rationale for its continued development as a monotherapy and in combination with other anti-cancer agents. This guide provides a foundational comparison to aid researchers in the strategic design of future investigations into this promising class of therapeutics.
References
- 1. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoclonal antibody G250 targeting CA Ⅸ: Binding specificity, internalization and therapeutic effects in a non-renal cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Altogen Labs offers xenograft services for drug development of anti-cancer therapeutics - Altogen Labs [altogenlabs.com]
A Comparative Analysis of "U-104" Variants in Oncology Research
An Objective Guide for Researchers and Drug Development Professionals
The designation "U-104" is associated with multiple distinct investigational compounds in oncology, each with a unique mechanism of action and therapeutic target. This guide provides a comparative analysis of four such agents: U-104 (SLC-0111) , a carbonic anhydrase inhibitor; ISU104 (Barecetamab) , an ErbB3-targeting monoclonal antibody; AK104 (Cadonilimab) , a PD-1/CTLA-4 bispecific antibody; and PR-104 , a hypoxia-activated prodrug. This publication aims to clarify their differences, present available preclinical and clinical data, and detail relevant experimental methodologies to aid researchers in the field of cancer therapeutics.
U-104 (SLC-0111): The Carbonic Anhydrase Inhibitor
U-104, also known as SLC-0111, is a ureido-substituted benzenesulfonamide that acts as a potent and selective inhibitor of tumor-associated carbonic anhydrase (CA) isoforms IX and XII.[1][2][3] These enzymes are critical for cancer cell survival in hypoxic microenvironments by regulating intra- and extracellular pH.[3][4] By inhibiting CAIX and CAXII, U-104 (SLC-0111) disrupts pH balance, leading to intracellular acidification, reduced tumor cell growth, and increased apoptosis.[1][4]
Data Presentation: Preclinical Efficacy of U-104 (SLC-0111)
| Parameter | Target | Value / Observation | Cancer Model(s) | Source(s) |
| Inhibitory Constant (Ki) | CAIX | 45.1 nM | Cell-free assay | [3][5][6] |
| CAXII | 4.5 nM | Cell-free assay | [3][5][6] | |
| IC50 (Cell Viability) | CAIX/XII | 18.15 µg/mL | MCF7 (Breast) | [2] |
| 8.71 µg/mL | PC3 (Prostate) | [2] | ||
| 13.53 µg/mL | HT-29 (Colon) | [2] | ||
| In Vivo Efficacy | Tumor Growth | Inhibition of primary tumor growth | MDA-MB-231 (Breast) | [5][6] |
| Metastasis | Inhibition of metastases formation | 4T1 (Breast) | [5] | |
| Cancer Stem Cells | Reduction of cancer stem cell population | MDA-MB-231 (Breast) | [5] |
Signaling Pathway Diagram
Experimental Protocol: Cell Viability (SRB Assay)
This protocol outlines the methodology for determining the cytotoxic effects of U-104 (SLC-0111) on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., PC3, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of U-104 (SLC-0111) dissolved in DMSO, with the final DMSO concentration kept below 0.1%. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours under standard (normoxic) or hypoxic (e.g., 0.2% O₂) conditions.[4]
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid and stain for 30 minutes.
-
Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Analysis: Measure the absorbance at 510 nm using a microplate reader. Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of the compound.[4]
ISU104 (Barecetamab): The ErbB3-Targeting Antibody
ISU104 (Barecetamab) is a fully human monoclonal antibody that targets ErbB3 (HER3), a member of the epidermal growth factor receptor (EGFR) family.[7] ErbB3 activation, often through ligand (neuregulin-1, NRG1) binding and heterodimerization with other ErbB proteins like EGFR or ErbB2, potently activates the PI3K/Akt signaling pathway, promoting cancer progression and resistance to other targeted therapies.[7][8] ISU104 works by binding to ErbB3, thereby inhibiting ligand binding, preventing heterodimerization, and blocking downstream signaling.[7][9]
Data Presentation: Clinical Efficacy of ISU104 (Barecetamab)
| Parameter | Value / Observation | Cancer Type(s) | Clinical Trial Phase | Source(s) |
| Overall Disease Control Rate | 60% (9 out of 15 patients) | Advanced Solid Tumors | Phase I | [10] |
| Partial Response Rate | 7% (1 out of 15 patients) | Advanced Solid Tumors | Phase I | [10] |
| Stable Disease Rate | 53% (8 out of 15 patients) | Advanced Solid Tumors | Phase I | [10] |
| Combination Therapy (with Cetuximab) | ||||
| Overall Response Rate | 36.4% (4 out of 11 patients) | Recurrent/Metastatic Head and Neck | Phase Ib | [11] |
| Disease Control Rate | 81.1% (9 out of 11 patients) | Recurrent/Metastatic Head and Neck | Phase Ib | [11] |
| Recommended Phase II Dose | 20 mg/kg every 3 weeks | Advanced Solid Tumors | Phase I | [11] |
Signaling Pathway Diagram
Experimental Protocol: In Vivo Xenograft Model for Acquired Resistance
This protocol describes a method to evaluate the efficacy of ISU104 in overcoming acquired resistance to standard therapy.[8][12]
-
Cell Line and Animal Model: Use a cetuximab-sensitive cell line such as FaDu (HNSCC).[8][12] Implant 5x10⁶ cells subcutaneously into the flank of athymic nude mice.
-
Establishment of Resistance: Once tumors reach ~150 mm³, treat mice with cetuximab (e.g., 5 mg/kg, twice weekly). Continue treatment until tumors show progressive growth, indicating acquired resistance.
-
Treatment Groups: Randomize mice with resistant tumors into groups: (1) Vehicle control, (2) Continued Cetuximab, (3) ISU104 monotherapy (e.g., 10 mg/kg), (4) ISU104 and Cetuximab combination.
-
Data Collection: Measure tumor volume with calipers twice weekly. Monitor body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for downstream analysis (e.g., immunoblotting for pErbB3, pAkt).
-
Statistical Analysis: Compare tumor growth inhibition (TGI) between treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in tumor growth in the ISU104-treated groups compared to the continued cetuximab group demonstrates its ability to overcome resistance.[12]
AK104 (Cadonilimab): The PD-1/CTLA-4 Bispecific Antibody
AK104 (Cadonilimab) is a humanized tetravalent bispecific antibody that simultaneously targets two distinct immune checkpoint proteins: Programmed Cell Death Protein 1 (PD-1) and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).[13] By blocking both pathways, Cadonilimab is designed to provide a more potent reactivation of the anti-tumor immune response than blocking either pathway alone, while potentially offering a different safety profile.[13][14]
Data Presentation: Clinical Efficacy of AK104 (Cadonilimab)
| Parameter | Value / Observation | Cancer Type(s) | Patient Population | Source(s) |
| Objective Response Rate (ORR) | 10% | Advanced NSCLC | IO-naïve, post-chemo | [15] |
| 4.3% | Advanced NSCLC | Refractory to anti-PD-1/L1 | [16][17] | |
| 30.3% | Advanced NSCLC | PD-(L)1 resistant (in combo) | [18] | |
| Disease Control Rate (DCR) | 39.1% | Advanced NSCLC | Refractory to anti-PD-1/L1 | [16][17] |
| 94.0% | Advanced NSCLC | PD-(L)1 resistant (in combo) | [18][19] | |
| Median Progression-Free Survival (PFS) | 108.0 days | Advanced NSCLC | Refractory to anti-PD-1/L1 | [16][17] |
| 6.5 months | Advanced NSCLC | PD-(L)1 resistant (in combo) | [18][19] |
Experimental Workflow Diagram
Experimental Protocol: Clinical Trial Efficacy Evaluation
This protocol outlines the general methodology for a Phase Ib/II clinical study evaluating Cadonilimab in advanced cancer.[15][18][19]
-
Patient Selection: Enroll patients with unresectable, locally advanced or metastatic solid tumors (e.g., NSCLC) who have progressed after standard-of-care therapies, including prior PD-(L)1 inhibitors.[18][19]
-
Study Design: Conduct a multicenter, open-label, single-arm study. The study may involve a dose-escalation phase followed by a dose-expansion phase.
-
Treatment Regimen: Administer Cadonilimab intravenously at a specified dose and schedule (e.g., 6 mg/kg every 2 weeks or 10 mg/kg every 3 weeks).[15][19] The drug may be given as monotherapy or in combination with other agents like chemotherapy (docetaxel) or anti-angiogenics (anlotinib).[19]
-
Efficacy Endpoints: The primary endpoint is typically Objective Response Rate (ORR) or Progression-Free Survival (PFS) at a specific time point (e.g., 6 months).[15][18] Secondary endpoints include Disease Control Rate (DCR), Duration of Response (DoR), and Overall Survival (OS).
-
Tumor Assessment: Perform tumor imaging (e.g., CT or MRI) at baseline and every 8-9 weeks thereafter. Evaluate tumor response according to Response Evaluation Criteria in Solid Tumors (RECIST v1.1).[15]
-
Safety Monitoring: Monitor and grade adverse events according to Common Terminology Criteria for Adverse Events (CTCAE).
PR-104: The Hypoxia-Activated Prodrug
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to its active form, PR-104A.[20][21][22] PR-104A is a dinitrobenzamide nitrogen mustard that acts as a hypoxia-activated prodrug (HAP).[20][23] In the low-oxygen environment characteristic of solid tumors, PR-104A is reduced by cellular reductases to its hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[24] These active metabolites are potent DNA cross-linking agents that induce cell death.[20][24] Activation can also occur independently of hypoxia via the aldo-keto reductase 1C3 (AKR1C3) enzyme.[22][24]
Data Presentation: Preclinical Efficacy of PR-104
| Parameter | Value / Observation | Cancer Model(s) | Condition | Source(s) |
| Cytotoxicity | 10- to 100-fold increase in cytotoxicity | 10 human tumor cell lines | Hypoxia vs. Aerobic | [20][21][25] |
| In Vivo Efficacy (Monotherapy) | Objective responses at MTD (550 mg/kg) | 21 of 34 solid tumor xenografts | N/A | [24] |
| Maintained complete responses | 7 of 7 acute lymphoblastic leukemia xenografts | N/A | [24] | |
| In Vivo Efficacy (Combination) | Greater than additive anti-tumor activity | Panc-01 (Pancreatic) | with Gemcitabine | [20][21] |
| Greater than additive anti-tumor activity | 22RV1 (Prostate) | with Docetaxel | [20][21] | |
| Significantly active | 4 HCC xenografts | with Sorafenib | [23] |
Activation Pathway Diagram
Experimental Protocol: Clonogenic Survival Assay
This protocol is used to assess the cell-killing efficacy of PR-104 in vitro and in vivo.[20][25]
-
In Vitro Assay:
-
Treat a suspension of tumor cells (e.g., SiHa, HT29) with various concentrations of PR-104A for a set duration (e.g., 4 hours) under aerobic and hypoxic conditions.
-
After treatment, wash the cells to remove the drug.
-
Plate known numbers of viable cells into petri dishes and incubate for 10-14 days to allow colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count colonies containing >50 cells. Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
-
In Vivo (Tumor Excision) Assay:
-
Treat tumor-bearing mice (e.g., HT29 xenografts) with a single dose of PR-104.[25]
-
After a specified time (e.g., 18-24 hours), excise the tumors.[20]
-
Prepare a single-cell suspension from the excised tumors by mechanical disaggregation and enzymatic digestion.
-
Perform a clonogenic survival assay on the resulting cell suspension as described in the in vitro section.
-
This method allows for the quantification of cell kill within the actual tumor microenvironment.
-
Comparative Summary
| Feature | U-104 (SLC-0111) | ISU104 (Barecetamab) | AK104 (Cadonilimab) | PR-104 |
| Drug Type | Small Molecule | Monoclonal Antibody | Bispecific Antibody | Small Molecule Prodrug |
| Primary Target(s) | Carbonic Anhydrase IX/XII | ErbB3 (HER3) | PD-1 and CTLA-4 | DNA (via activated metabolites) |
| Mechanism of Action | pH Regulation Disruption | Inhibition of ErbB3 Signaling | Dual Immune Checkpoint Blockade | Hypoxia-Activated DNA Cross-linking |
| Key Cancer Types Studied | Breast, Prostate, Melanoma, Colon | Head & Neck, Advanced Solid Tumors | Non-Small Cell Lung Cancer | Leukemia, Various Solid Tumors (preclinical) |
| Development Stage | Preclinical / Phase I | Phase I/II | Phase Ib/II | Preclinical / Phase I |
References
- 1. SLC-0111 (U-104) | CA IX/CA XII inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Therapeutic Anti-ErbB3, ISU104 Exhibits Potent Antitumorigenic Activity by Inhibiting Ligand Binding and ErbB3 Heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. abxis.com [abxis.com]
- 11. A phase Ia/Ib study of novel anti-ErbB3 monoclonal antibody, barecetamab (ISU104) in refractory solid cancers and monotherapy or in combination with cetuximab in recurrent or metastatic head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abxis.com [abxis.com]
- 13. Cadonilimab, a tetravalent PD-1/CTLA-4 bispecific antibody with trans-binding and enhanced target binding avidity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual blockade immunotherapy targeting PD-1/PD-L1 and CTLA-4 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A multicenter, open-label phase Ib/II study of cadonilimab (anti PD-1 and CTLA-4 bispecific antibody) monotherapy in previously treated advanced non-small-cell lung cancer (AK104-202 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The efficacy and safety of a novel PD-1/CTLA-4 bispecific antibody cadonilimab (AK104) in advanced non-small cell lung cancer: A multicenter retrospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Akeso's Cadonilimab Combo for PD-(L)1 Resistant NSCLC at 2024 Asian Lung Cancer Conference [synapse.patsnap.com]
- 19. Akeso's Cadonilimab (PD-1/CTLA-4 Bispecific Antibody) Combination Therapy for PD-(L)1 Resistant NSCLC Showcased in Oral Presentation at 2024 Asian Conference on Lung Cancer [prnewswire.com]
- 20. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. PR-104 - Wikipedia [en.wikipedia.org]
- 23. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Carbonic Anhydrase Inhibitor 15
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Carbonic Anhydrase Inhibitor 15, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding the compound's hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.
-
Hand Protection: Wear protective gloves compatible with the chemical.
-
Body Protection: An impervious lab coat or clothing should be worn.
-
Respiratory Protection: If handling the compound as a powder or if aerosol formation is possible, a suitable respirator should be used in a well-ventilated area or fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous waste. Never dispose of this chemical down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
-
Segregation of Waste:
-
Waste Collection and Labeling:
-
Collect waste in a designated, compatible, and leak-proof container.[2] The container should be kept tightly sealed when not in use.[4]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the concentration and date.
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]
-
-
Disposal of Empty Containers:
-
If the container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][5]
-
For non-acutely hazardous waste, empty the container as much as possible.[5]
-
Deface the original label on the empty container and remove the cap before disposal in regular trash, if permitted by your institution.[5]
-
-
Accidental Spills:
-
In the event of a spill, immediately alert others in the area.
-
Wear appropriate PPE for cleanup.
-
For liquid spills, absorb the material with a non-reactive absorbent like sand or vermiculite.[6]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all contaminated materials into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
Quantitative Data Summary
The following table should be populated with specific data from the Safety Data Sheet for this compound.
| Parameter | Value | Source (SDS Section) |
| pH (if aqueous solution) | Physical and Chemical Properties | |
| Flash Point | Physical and Chemical Properties | |
| LD50 (Oral) | Toxicological Information | |
| Aquatic Toxicity | Ecological Information | |
| Recommended Storage Temp. | Handling and Storage |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Carbonic anhydrase inhibitor 2|MSDS [dcchemicals.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. msds.carboline.com [msds.carboline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
